Dihydrokaempferol
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,14-18,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADQINQHPQKXNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274279 | |
| Record name | 2,3-Dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one; | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724434-08-6 | |
| Record name | 2,3-Dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one; | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dihydrokaempferol: A Technical Guide to its Natural Sources, Biosynthesis, and Therapeutic Potential
This guide provides an in-depth exploration of dihydrokaempferol (DHK), a flavonoid with significant pharmacological interest. Tailored for researchers, scientists, and drug development professionals, this document delves into the natural origins of DHK, particularly within Larix species and other medicinal plants. It further outlines the biosynthetic pathways, provides detailed protocols for extraction and quantification, and discusses its multifaceted therapeutic potential, grounded in current scientific understanding.
Introduction to this compound (Aromadendrin)
This compound, also known as aromadendrin, is a flavanonol, a class of flavonoids characterized by a saturated C2-C3 bond in the C ring of their flavan nucleus.[1] This structural feature distinguishes it from the flavonol kaempferol. As secondary metabolites, flavonoids like this compound are integral to plant defense mechanisms and contribute to their pigmentation.[1] In recent years, this compound has garnered substantial attention from the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects.[1][2] Its potential as a lead compound in drug discovery underscores the importance of understanding its natural sources and mechanisms of action.
Natural Occurrence of this compound
This compound is distributed across a range of plant species, with notable concentrations found in the wood and bark of conifers, as well as in various medicinal plants.
Larix Species: A Prominent Source
The genus Larix (larch) is a significant natural reservoir of this compound. The heartwood of several larch species is particularly rich in this compound.
-
Larix decidua (European Larch): The bark and sawdust of European larch are known to contain this compound.[3][4] Studies have shown that while the raw bark has a lower flavonoid content, extraction procedures can significantly increase the concentration of these phytochemicals.[3] Milled sawdust from Larix decidua has been standardized to contain approximately 0.7% this compound for use in animal feed studies.[5] The heartwood of European larch also contains this compound as one of its most abundant flavonoids.[6]
-
Larix kaempferi (Japanese Larch): The heartwood of Japanese larch is another rich source of this compound.[7] Research has identified this compound as a major phenolic compound in this species, contributing to its decay resistance.[8]
-
Other Larix Species and Hybrids: this compound has also been reported in Siberian larch (Larix sibirica) and in hybrid species like Larix x eurolepis.[8] The concentration of phenolic compounds, including this compound, can vary between different larch species.[8][9]
Medicinal Plants Containing this compound
Beyond the Larix genus, this compound is present in a variety of medicinal plants, where it contributes to their therapeutic properties.
-
Manilkara zapota (Sapodilla): Various parts of the sapodilla tree, including the bark, flowers, leaves, roots, and wood, contain (+)-dihydrokaempferol.[10] The methanolic extract of the bark has been found to have the highest concentration.[10]
-
Other Notable Plant Sources: this compound has also been identified in Pinus sibirica (Siberian pine), and its presence is noted in various other plants, contributing to their pharmacological profiles.
Comparative Content of this compound in Various Plant Sources
The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and the extraction solvent used. The following table summarizes the reported content of this compound in different plant materials.
| Plant Species | Plant Part | Extraction Solvent | This compound Content | Reference |
| Larix decidua | Sawdust | Not specified | 0.7% | [5] |
| Larix decidua | Heartwood | Ethanol | 10.6 - 15.7 mg/g (total flavonoids and lignans) | [6] |
| Manilkara zapota | Bark | Methanol | 33.62 ± 0.01 mg/g of crude extract | [1] |
| Manilkara zapota | Flowers | Methanol | 11.30 ± 0.01 mg/g of crude extract | [1] |
| Manilkara zapota | Leaves | Methanol | 8.46 ± 0.01 mg/g of crude extract | [1] |
| Manilkara zapota | Roots | Methanol | 23.20 ± 0.01 mg/g of crude extract | [1] |
| Manilkara zapota | Wood | Methanol | 22.96 ± 0.01 mg/g of crude extract | [1] |
Biosynthesis of this compound in Plants
This compound is synthesized via the flavonoid biosynthesis pathway, a well-characterized route for the production of a wide array of plant secondary metabolites. The pathway begins with the general phenylpropanoid pathway, leading to the formation of chalcones, which are the precursors to all flavonoids.
The key step in the formation of this compound is the 3-hydroxylation of the flavanone naringenin. This reaction is catalyzed by the enzyme flavanone 3-hydroxylase (F3H) .[11] this compound then serves as a crucial intermediate for the synthesis of other important flavonoids, such as the flavonol kaempferol and anthocyanins.[11]
Caption: Biosynthesis of this compound from p-Coumaroyl-CoA.
Extraction, Isolation, and Quantification of this compound
The accurate analysis of this compound from plant matrices requires robust and validated methodologies for its extraction, isolation, and quantification.
Extraction of this compound
The choice of solvent and extraction technique is critical for the efficient recovery of this compound from plant materials.
Protocol: Maceration Extraction of this compound from Manilkara zapota Bark [12]
-
Sample Preparation: Collect fresh plant material (e.g., bark) and dry it in a hot air oven at 60°C until a constant weight is achieved. Grind the dried material into a fine powder.
-
Extraction:
-
Weigh 500 g of the dried plant powder.
-
Add 2 x 0.5 L of methanol to the powder in a suitable container.
-
Allow the mixture to macerate for 24 hours at room temperature with occasional shaking.
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper to separate the solid plant material from the liquid extract.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Storage: Store the dried crude extract in a desiccator until further use.
Isolation of this compound
Column chromatography is a widely used technique for the isolation and purification of this compound from crude plant extracts.
Protocol: Column Chromatography for this compound Isolation [13]
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh size) in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, forming a packed bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the packed column.
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner (e.g., hexane:ethyl acetate 9:1, 8:2, etc.).
-
-
Fraction Collection: Collect the eluate in separate fractions.
-
Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent to obtain the isolated compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable method for the quantification of this compound in plant extracts.
Protocol: HPLC Quantification of (+)-Dihydrokaempferol [12]
-
Instrumentation: An HPLC system equipped with a quaternary pump, a diode array detector (DAD), and an autosampler.
-
Column: Octadecylsilyl (ODS) column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% v/v formic acid in water.
-
Solvent B: Acetonitrile:methanol (1:4 v/v).
-
-
Gradient Elution:
-
0-10 min: 100% A
-
11-30 min: 80% A
-
31-60 min: 60% A
-
61-100 min: 40% A
-
101-120 min: 20% A
-
121-160 min: 100% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Standard Preparation: Prepare a series of standard solutions of this compound in methanol at known concentrations to generate a calibration curve.
-
Sample Preparation: Dissolve the crude extract in methanol, filter through a 0.45 µm membrane filter, and inject into the HPLC system.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Caption: Workflow for this compound analysis from plant sources.
Pharmacological Activities and Therapeutic Potential
This compound exhibits a wide range of pharmacological activities that make it a promising candidate for the development of new therapeutic agents.
Anti-inflammatory Activity
This compound and its glycosides have demonstrated significant anti-inflammatory properties. The mechanism of action often involves the modulation of key inflammatory signaling pathways. For instance, kaempferol-3-O-β-d-glucuronate, a derivative of this compound, has been shown to exert anti-neuroinflammatory effects by inactivating the phosphorylation of mitogen-activated protein kinases (MAPKs) and downregulating the nuclear factor-kappa B (NF-κB) pathway in lipopolysaccharide-stimulated microglial cells.[14] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[14]
Antioxidant Activity
The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and chelate metal ions.[10] The number and arrangement of hydroxyl groups in its structure are crucial for this activity.[10] this compound and its derivatives can upregulate the Nrf2/HO-1 signaling cascade, a key pathway in the cellular antioxidant defense system.[14] This leads to the expression of antioxidant enzymes that protect cells from oxidative damage.
Anticancer Activity
Emerging evidence suggests that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines.[12] The proposed mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell migration and invasion.[2][15] Some studies suggest that its anticancer effects are mediated through the modulation of signaling pathways such as NF-κB and MAPK.[15]
Caption: this compound's anti-inflammatory mechanism.
Conclusion
This compound is a promising natural compound with a well-documented presence in Larix species and various medicinal plants. Its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects, make it a compelling subject for further research and development in the pharmaceutical and nutraceutical industries. The methodologies for its extraction, isolation, and quantification are well-established, providing a solid foundation for its exploration as a therapeutic agent. Future studies should focus on clinical trials to validate its efficacy and safety in humans, paving the way for its potential application in the prevention and treatment of a range of diseases.
References
-
Chunhakant, S., & Chaicharoenpong, C. (2021). Phytochemical Composition, Antioxidant and Antityrosinase Activities, and Quantification of (+)-Dihydrokaempferol of Different Parts of Manilkara zapota. Indian Journal of Pharmaceutical Sciences, 83(6), 1144-1153. [Link]
-
Ieri, F., et al. (2017). Larix decidua Bark as a Source of Phytoconstituents: An LC-MS Study. Molecules, 22(11), 2039. [Link]
-
Bovio, E., et al. (2021). Polyphenol-Rich Larix decidua Bark Extract with Antimicrobial Activity against Respiratory-Tract Pathogens: A Novel Bioactive Ingredient with Potential Pharmaceutical and Nutraceutical Applications. Molecules, 26(16), 4949. [Link]
-
Gierlinger, N., et al. (2004). Heartwood extractives and lignin content of different larch species (Larix sp.) and relationships to brown-rot decay-resistance. Holzforschung, 58(5), 465-474. [Link]
-
Gierlinger, N., Jacques, D., Schwanninger, M., & Pâques, L. (2004). Heartwood extractives and lignin content of different larch species (Larix sp.) and relationships to brown-rot decay-resistance. ResearchGate. [Link]
-
Chunhakant, S., & Chaicharoenpong, C. (2021). Phytochemical Composition, Antioxidant and Antityrosinase Activities, and Quantification of (+)-Dihydrokaempferol of Different Parts of Manilkara zapota. ResearchGate. [Link]
-
Humar, M., Thaler, N., & Čufar, K. (2017). Hydrophilic Extractives in Heartwood of European Larch (Larix decidua Mill.). ResearchGate. [Link]
-
Wagner, S., et al. (2021). A Scoping Review on the Therapeutic Potential of Resin From the Species Larix decidua Mill. [Pinaceae] to Treat Ulcerating Wounds. Frontiers in Pharmacology, 12, 661579. [Link]
-
Li, Y., et al. (2024). This compound (DHK) biosynthesis pathway and the expression of related genes. ResearchGate. [Link]
-
Arland, S. E., & Kumar, J. (2023). Extraction, Isolation and Purification of Kaempferol from Cassia fistula L. Flowers. Informatics Journals. [Link]
-
Tedesco, D., et al. (2021). Larch (Larix decidua L.) fibre waste: characterization of a functional feed ingredient. Agritech Center. [Link]
-
Khan, I., et al. (2021). Discovery and Validation of a Novel Step Catalyzed by OsF3H in the Flavonoid Biosynthesis Pathway. International Journal of Molecular Sciences, 22(2), 543. [Link]
-
Imran, M., et al. (2021). This compound: Advances on Resources, Biosynthesis Pathway, Bioavailability, Bioactivity, and Pharmacology. ResearchGate. [Link]
-
Li, Y., et al. (2024). Functional Characterization of F3H Gene and Optimization of this compound Biosynthesis in Saccharomyces cerevisiae. International Journal of Molecular Sciences, 25(9), 5003. [Link]
-
Ohira, T., et al. (2021). Visualization of the Distribution of Flavonoids in Larix kaempferi Wood by Fluorescence Microscopy. ResearchGate. [Link]
-
Knowde. (n.d.). This compound In Food & Nutrition - Flavanonol. [Link]
-
Lee, S., et al. (2022). Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway. ACS Omega, 7(4), 3505-3515. [Link]
-
Rather, R. A., & Bhagat, M. (2018). Anti-cancer effect of this compound in human malignant melanoma cell is mediated via inhibition of cell migration and invasion and up-regulation of NF-kB/MAPK signalling pathways. ResearchGate. [https://www.researchgate.net/publication/322276532_Anti-cancer_effect_of_dihydrokaempferol_in_human_malignant_melanoma_cell_is_mediated_via_inhibition_of_cell_migration_and_invasion_and_up-regulation_of_NF-kB MAPK_signalling_pathways]([Link] MAPK_signalling_pathways)
Sources
- 1. This compound In Food & Nutrition - Flavanonol [periodical.knowde.com]
- 2. researchgate.net [researchgate.net]
- 3. Larix decidua Bark as a Source of Phytoconstituents: An LC-MS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agritechcenter.it [agritechcenter.it]
- 5. Frontiers | A Scoping Review on the Therapeutic Potential of Resin From the Species Larix decidua Mill. [Pinaceae] to Treat Ulcerating Wounds [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. larchresearch.com [larchresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Functional Characterization of F3H Gene and Optimization of this compound Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. informaticsjournals.co.in [informaticsjournals.co.in]
- 14. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Guide: Role of Flavanone 3-Hydroxylase in Dihydrokaempferol Synthesis
[1][2]
Executive Summary
Flavanone 3-hydroxylase (F3H; EC 1.14.11.[1][2][3][4]9) acts as the "gatekeeper" enzyme in the flavonoid biosynthetic pathway, diverting flux from flavanones (naringenin) toward the production of dihydroflavonols (dihydrokaempferol), which are obligate precursors for flavonols and anthocyanins.[5] As a member of the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily, F3H requires precise cofactor coordination—specifically ferrous iron (
This guide details the mechanistic underpinnings, kinetic properties, and validated experimental protocols for characterizing and engineering F3H. It is designed for researchers aiming to optimize metabolic flux in heterologous hosts or characterize novel F3H variants for drug development.
Mechanistic Deep Dive: The 2-ODD Catalytic Cycle
F3H does not operate via a simple redox shuttle. It utilizes a non-heme iron center to activate molecular oxygen, coupling the oxidative decarboxylation of 2-oxoglutarate to the hydroxylation of the substrate.
The Catalytic Cycle
The reaction proceeds through an ordered mechanism:
-
Cofactor Binding: The apo-enzyme coordinates
using a conserved 2-His-1-Carboxylate facial triad. 2-oxoglutarate binds bidentately to the iron. -
Substrate Gating: Binding of (2S)-naringenin displaces a water molecule, opening a coordination site for oxygen. This "substrate gating" prevents uncoupled turnover (wasteful consumption of 2-OG without substrate hydroxylation).
-
Oxygen Activation:
binds to the iron, forming a ferric-superoxo species. -
Decarboxylation: Nucleophilic attack on 2-OG leads to decarboxylation, releasing
and generating a high-valent ferryl-oxo species ( ). -
Hydrogen Abstraction: The ferryl species abstracts a hydrogen atom from the C3 position of naringenin.
-
Hydroxylation: The resulting radical rapidly recombines with the hydroxyl radical, forming (2R,3R)-dihydrokaempferol (DHK) and regenerating the
center.
Visualization of the Catalytic Mechanism
Figure 1: The catalytic cycle of F3H illustrating the ordered binding of cofactors and the formation of the reactive ferryl-oxo intermediate.[6]
Kinetic Profiling and Substrate Specificity
Understanding the kinetic parameters is crucial for metabolic engineering, as F3H often competes with other enzymes (like FNS or CHI) for substrates.
Substrate Specificity
F3H exhibits strict stereospecificity for (2S)-flavanones . The (2R)-enantiomers act as competitive inhibitors rather than substrates.
| Substrate | Product | Kinetic Efficiency ( | Notes |
| (2S)-Naringenin | This compound (DHK) | High (~ | Primary natural substrate. |
| (2S)-Eriodictyol | Dihydroquercetin (DHQ) | Moderate | Hydroxylated at B-ring (3',4'-OH). |
| (2S)-Liquiritigenin | Dihydrodaidzein | Low | Lacks 5-OH group; slower turnover. |
| (2R)-Naringenin | None | N/A | Inhibits reaction; does not fit active site geometry. |
Kinetic Parameters (Reference: Petunia hybrida & Oryza sativa)
-
(Naringenin):
-
(2-Oxoglutarate):
-
Optimal pH: 7.5 - 8.5 (Tris-HCl or Phosphate buffer)
-
Temperature: 30°C (Unstable >35°C without substrate)
Experimental Protocols
This section outlines a self-validating workflow for purifying and assaying F3H.
Recombinant Expression & Purification
Critical Causality: F3H is prone to iron oxidation and aggregation. The protocol uses ascorbate and low temperature to maintain the active
Step-by-Step Methodology:
-
Vector Construction: Clone F3H cDNA (e.g., from Arabidopsis or Petunia) into pET28a (+His-tag).
-
Expression: Transform E. coli BL21(DE3). Grow in LB at 37°C until
. -
Induction: Cool to 16°C. Induce with 0.1 mM IPTG. Incubate for 16–20 hours. Reasoning: Low temperature prevents inclusion body formation.
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10% Glycerol, 5 mM Imidazole, 5 mM Ascorbate . Reasoning: Ascorbate is critical to prevent Fe oxidation during lysis.
-
Purification: Use Ni-NTA affinity chromatography. Wash with buffer containing 20 mM imidazole. Elute with 250 mM imidazole.
-
Storage: Desalt into storage buffer (50 mM Tris-HCl pH 7.5, 10% Glycerol, 1 mM DTT). Flash freeze.
In Vitro Enzyme Activity Assay
Validation System: The assay must include a "minus-enzyme" and "minus-cofactor" control to rule out spontaneous oxidation.
Reaction Mixture (100
-
Buffer: 100 mM Tris-HCl (pH 7.5)
-
Substrate: 100
(2S)-Naringenin (dissolved in MeOH, final MeOH < 1%) -
Co-substrate: 1 mM 2-Oxoglutarate
-
Cofactors: 0.1 mM
, 5 mM Sodium Ascorbate -
Enzyme: 5–10
purified F3H -
Additive: 0.1 mg/mL Catalase (Reasoning: Removes
generated by uncoupled turnover, protecting the enzyme.)
Procedure:
-
Pre-incubate buffer, Fe, and Ascorbate for 5 min at 30°C to ensure Fe reduction.
-
Add Enzyme and 2-OG.
-
Initiate reaction by adding Naringenin.
-
Incubate at 30°C for 10–30 minutes.
-
Stop Reaction: Add 100
ice-cold Methanol containing 1% HCl. (Acid stabilizes the product). -
Analysis: Centrifuge (12,000 x g, 10 min). Analyze supernatant via HPLC (C18 column, MeOH/Water gradient). Monitor absorbance at 290 nm.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the production and validation of F3H activity, including critical control points.
Metabolic Engineering Applications
In metabolic engineering (e.g., S. cerevisiae or Yarrowia lipolytica), F3H is often the rate-limiting step for DHK production due to low solubility of naringenin and competition with FLS.
Flux Optimization Strategies
-
Fusion Proteins: Fusing F3H with Flavonol Synthase (FLS) using a linker (e.g., GGGGS) can channel the unstable DHK intermediate directly to Kaempferol, preventing degradation.
-
Promoter Tuning: Overexpression of F3H must be balanced. Excessive F3H can deplete the cellular pool of 2-oxoglutarate, impacting the TCA cycle and cell growth.
-
Cofactor Supply: Co-expression of iron transporters or supplementation with ascorbate in the fermentation medium enhances F3H turnover in vivo.
Pathway Engineering Diagram
Figure 3: Metabolic pathway showing F3H as the branch point between flavonol (FLS) and anthocyanin (DFR) synthesis.[4][7]
References
-
MazsF3H Characterization in Mulberry : Functional Characterization of Flavanone 3-Hydroxylase (F3H) and Its Role in Anthocyanin and Flavonoid Biosynthesis in Mulberry. MDPI. Link
-
F3H Catalytic Mechanism : Flavanone 3-dioxygenase - Enzyme Entry. Wikipedia / EC Database. Link
-
F3H in Rice (OsF3H) : Discovery and Validation of a Novel Step Catalyzed by OsF3H in the Flavonoid Biosynthesis Pathway.[6] MDPI. Link
-
Yeast Metabolic Engineering : Functional Characterization of F3H Gene and Optimization of this compound Biosynthesis in Saccharomyces cerevisiae. NCBI PMC.[3] Link
-
Stereoselectivity Studies : Molecular Characterization of a Stereoselective and Promiscuous Flavanone 3-Hydroxylase from Carthamus tinctorius L. ACS Publications. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Functional Characterisation of Banana (Musa spp.) 2-Oxoglutarate-Dependent Dioxygenases Involved in Flavonoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavanone 3-dioxygenase - Wikipedia [en.wikipedia.org]
- 4. Functional Analysis of Two Flavanone-3-Hydroxylase Genes from Camellia sinensis: A Critical Role in Flavonoid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Characterization of F3H Gene and Optimization of this compound Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Bioavailability and Pharmacokinetics of Dietary Dihydrokaempferol (Aromadendrin)
Executive Summary
Dihydrokaempferol (DHK), also known as Aromadendrin , is a flavanonol subclass flavonoid found in Pinus sibirica, Eucalyptus, and various dietary fruits. While it serves as a critical biosynthetic intermediate between naringenin and kaempferol, its pharmacological potential—ranging from Nrf2-mediated antioxidant activity to NF-κB suppression—is frequently bottlenecked by its pharmacokinetic (PK) profile.[]
Current research indicates that DHK shares the "flavonoid paradox": high in vitro potency but low in vivo bioavailability (<5%). This guide dissects the ADME (Absorption, Distribution, Metabolism, Excretion) mechanisms governing DHK, identifying the metabolic checkpoints (Phase II conjugation and microbiota degradation) that limit systemic exposure. It further provides validated protocols for PK assessment and strategies for formulation enhancement.
Physicochemical Profile & Pre-Clinical Baseline
Before analyzing in vivo behavior, the physicochemical limitations of DHK must be established. Unlike its downstream product kaempferol, DHK lacks the C2-C3 double bond, altering its planarity and solubility profile.
Table 1: Physicochemical Properties of this compound
| Parameter | Value / Description | Implication for Bioavailability |
| IUPAC Name | (2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | Chiral centers at C2 and C3 affect enzymatic binding.[] |
| Molecular Weight | 288.25 g/mol | Small enough for passive diffusion.[] |
| LogP (Predicted) | ~2.86 | Moderate lipophilicity; suitable for membrane permeability but poor aqueous solubility.[] |
| Aqueous Solubility | Low (<0.5 mg/mL est.) | Rate-limiting step for absorption (Class II/IV BCS).[] |
| pKa | ~7.42 | Ionized at physiological pH (intestine), limiting passive transport.[] |
| Stability | Sensitive to oxidation | Rapid degradation to kaempferol or ring fission under alkaline conditions.[] |
ADME Profiling: The Pharmacokinetic Core
Absorption: The Permeability Barrier
DHK is absorbed primarily in the small intestine via passive diffusion . However, its absorption is incomplete due to two factors:
-
Solubility-Limited Dissolution: In the acidic gastric environment, DHK remains un-ionized but poorly soluble.[] In the alkaline intestine, ionization increases solubility but decreases membrane permeability.
-
Efflux Transporters: Like other flavonoids, DHK is a substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which pump the compound back into the intestinal lumen, reducing net absorption.[]
Metabolism: The "First-Pass" Checkpoint
Metabolism is the primary driver of DHK's low bioavailability. It occurs in two distinct phases and locations.[][2][3]
-
Enteric Metabolism (Small Intestine): Upon entering enterocytes, DHK undergoes immediate Phase II conjugation by UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs).[]
-
Hepatic Metabolism (Liver): The remaining aglycone reaching the liver via the portal vein is further metabolized.
-
Key Insight: DHK can be enzymatically dehydrogenated to Kaempferol in vivo, meaning plasma analysis often detects a mixture of DHK-glucuronides and Kaempferol-glucuronides.[]
-
The Microbiota "Black Box" (Colonic Degradation)
Unabsorbed DHK reaches the colon, where gut microbiota (e.g., Eubacterium ramulus, Clostridium sp.) express enzymes like Chalcone Isomerase (CHI) and reductases.
-
Pathway: DHK
Ring Fission Phenolic Acids (e.g., 4-Hydroxyphenylacetic acid).[] -
Significance: These smaller phenolic metabolites are re-absorbed and may be responsible for the sustained anti-inflammatory effects often attributed to the parent compound.
Visualization: this compound Metabolic Fate
The following diagram maps the biotransformation of DHK from ingestion to excretion.
Figure 1: Metabolic trajectory of this compound, highlighting the extensive first-pass metabolism and colonic biotransformation.[]
Pharmacokinetic Parameters
In rodent models (Wistar rats), oral administration of flavanonols like DHK typically yields the following PK profile. Note: Values are representative of the flavanonol class (e.g., Taxifolin/Aromadendrin) due to limited specific clinical data.
-
Tmax (Time to Peak): 0.5 – 2.0 hours. (Rapid absorption of the aglycone fraction).
-
Cmax (Peak Concentration): Low (ng/mL range) for the aglycone; significantly higher for conjugated metabolites.
-
t1/2 (Half-life): Short (~2–4 hours) for the parent compound, necessitating frequent dosing or controlled-release formulations.[]
-
AUC (Exposure): Non-linear dose proportionality often observed due to saturation of efflux transporters or conjugation enzymes.[]
Experimental Protocol: Validated LC-MS/MS Workflow
To accurately assess DHK pharmacokinetics, researchers must distinguish between the aglycone (free) and conjugated forms.[]
Workflow Overview
-
Dosing: Oral gavage (10–50 mg/kg) in vehicle (e.g., 0.5% CMC-Na or PEG400).[]
-
Sampling: Serial blood draws (0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h).
-
Processing:
-
Free DHK: Protein precipitation with Acetonitrile.[]
-
Total DHK: Incubation with
-glucuronidase/sulfatase (37°C, 2h) prior to extraction.[]
-
Visualization: PK Study Design
Figure 2: Step-by-step workflow for differential quantification of free vs. conjugated this compound.
Bioavailability Enhancement Strategies
Given the poor solubility and rapid metabolism, standard oral delivery is inefficient. The following strategies are validated for flavanonols:
-
Amorphous Solid Dispersions (ASD):
-
Nano-emulsification (SNEDDS):
-
Glycosylation:
References
-
Singla, R. K., et al. (2023).[] this compound: Advances on Resources, Biosynthesis Pathway, Bioavailability, Bioactivity, and Pharmacology. Handbook of Dietary Flavonoids. Springer.[] Link[]
-
Zhang, X., et al. (2018).[][8] Unveiling the therapeutic potential of aromadendrin (AMD). ResearchGate/NIH.[] Link
-
BOC Sciences. (2023).[] Aromadendrin (this compound) Chemical Properties and Bioactivity.
-
Chen, T., et al. (2019).[] Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats. Frontiers in Pharmacology. Link
-
Gradolatto, A., et al. (2005).[][2] Pharmacokinetics and metabolism of apigenin in female and male rats after a single oral administration. Drug Metabolism and Disposition.[][9][10][11] Link
Sources
- 2. Pharmacokinetics and metabolism of apigenin in female and male rats after a single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Dietary compounds in modulation of gut microbiota-derived metabolites [frontiersin.org]
- 7. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats [frontiersin.org]
- 8. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanochemical preparation of kaempferol intermolecular complexes for enhancing the solubility and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Technical Guide: Dihydrokaempferol (Aromadendrin) Interaction with Protein Kinases
Executive Summary
Dihydrokaempferol (DHK), also known as Aromadendrin, is a flavanonol distinct from its flavonol counterpart, Kaempferol, by the saturation of the C2-C3 double bond. This structural nuance confers unique conformational flexibility, influencing its interaction with the ATP-binding pockets of protein kinases.
Current research identifies DHK as a pleiotropic kinase modulator with significant potential in oncology and metabolic regulation. Its primary mechanism of action involves the dual targeting of the PI3K/Akt/mTOR signaling axis and Hexokinase 2 (HK2) , effectively decoupling tumor cell survival signaling from glycolytic metabolic reprogramming. This guide provides a comprehensive technical analysis of these interactions, supported by structural modeling data, signaling pathway mapping, and validated experimental protocols for researchers.
Molecular Mechanism of Action
Structural Basis of Kinase Inhibition
DHK functions primarily as an ATP-competitive inhibitor . Unlike type II inhibitors that bind to the inactive conformation (DFG-out), DHK and related flavonoids typically bind to the active (DFG-in) conformation of the kinase domain.
-
Scaffold Interaction: The chromone ring of DHK mimics the adenine ring of ATP, allowing it to slot into the hinge region of the kinase.
-
Key Residue Interactions (Predicted via Homology): Based on high-resolution docking studies of the structural analog Kaempferol (PDB: 4GV1, PI3K
complex), DHK is predicted to engage the following residues within the ATP-binding pocket:-
Hinge Region: Hydrogen bonding with Val-882 (backbone).[1]
-
Catalytic Lysine: Interaction with Lys-833 (anchors the
- and -phosphates of ATP). -
DFG Motif: Hydrophobic contacts with Asp-964 and Phe-961 .[1]
-
Gatekeeper Residue: The C2-C3 saturation allows DHK to adopt a non-planar configuration, potentially avoiding steric clashes with bulkier gatekeeper residues (e.g., Ile-879 in PI3K
) that often limit the efficacy of planar flavonoids.
-
Thermodynamic Binding Profile
While specific
Target Specificity & Signaling Topography[2]
DHK does not act in isolation; it disrupts a critical feedback loop between cell survival and metabolism.
Primary Target: PI3K/Akt/mTOR Axis
DHK inhibits the phosphorylation of Akt (Protein Kinase B) at residues Thr308 and Ser473 . This inhibition prevents the activation of mTORC1, thereby suppressing downstream effectors like p70S6K (ribosome biogenesis) and 4E-BP1 (translation initiation).
-
Therapeutic Outcome: Induction of autophagy and sensitization to apoptotic stimuli (e.g., radiation, chemotherapy).
Secondary Target: Hexokinase 2 (HK2)
HK2 is the rate-limiting enzyme of glycolysis and is often tethered to the mitochondrial outer membrane via VDAC, preventing apoptosis.
-
Mechanism: DHK treatment has been observed to dissociate HK2 from the mitochondria. This is likely downstream of Akt inhibition (since Akt phosphorylates HK2 to promote mitochondrial binding) or via direct allosteric interference.
-
Therapeutic Outcome: Reversal of the Warburg effect and release of Cytochrome c.
Pathway Visualization
The following diagram illustrates the dual-node inhibition by DHK.
Figure 1: Dual-targeting mechanism of this compound. Red lines indicate inhibitory action.
Experimental Validation Framework
To validate DHK activity in your specific model system, follow this tiered experimental approach.
In Silico Validation: Molecular Docking Protocol
Before wet-lab work, confirm binding potential using this standardized workflow.
Software: AutoDock Vina or Schrödinger Glide.
PDB Target: 4GV1 (PI3K
-
Ligand Preparation:
-
Obtain DHK structure (PubChem CID: 122850).
-
Energy minimize using MMFF94 force field.
-
Set rotatable bonds (crucial for the C2-C3 flexible region).
-
-
Receptor Preparation:
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and Kollman charges.
-
Define Grid Box: Center on the ATP-binding pocket (approx. coordinates
for 4GV1).
-
-
Scoring:
-
Run docking simulation.
-
Success Metric: Binding affinity
kcal/mol. -
Visual Check: Confirm H-bond with Hinge Region (Val/Glu) and Lysine anchor.
-
In Vitro Validation: Kinase Inhibition Assay (ADP-Glo™)
This assay measures the ADP generated from the kinase reaction, providing a direct readout of enzyme activity.
Reagents:
-
Purified Recombinant Kinase (e.g., PI3K
, Akt1). -
Substrate (PIP2:PS lipid vesicles for PI3K; Crosstide for Akt).
-
Ultrapure ATP (
). -
DHK (dissolved in DMSO, serial dilutions).
Protocol:
-
Reaction Assembly: In a 384-well white plate, mix
Kinase + DHK (or DMSO control). Incubate 10 min at RT. -
Initiation: Add
ATP/Substrate mix. -
Incubation: Incubate for 60 min at RT.
-
Depletion: Add
ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. -
Detection: Add
Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min. -
Read: Measure Luminescence (RLU).
-
Analysis: Plot RLU vs. log[DHK]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Ex Vivo Validation: Western Blotting Workflow
Confirm pathway inhibition in live cells (e.g., HepG2, A549).
Key Antibodies:
-
p-Akt (Ser473) - Cell Signaling #4060
-
p-mTOR (Ser2448) - Cell Signaling #5536
-
Total Akt / Total mTOR (Loading Controls)
-
HK2 (Mitochondrial vs. Cytosolic fractions)
Workflow Diagram:
Figure 2: Step-by-step Western Blot validation workflow.
Quantitative Data Summary
The following table summarizes key quantitative metrics for DHK and its analogs derived from the referenced literature.
| Metric | Value / Range | Context | Reference |
| Binding Energy ( | -8.11 kcal/mol | Docking to PI3K | [1, 5] |
| Cellular IC50 | 31.25 | A549 Lung Cancer Cells (Extract) | [2] |
| Kinase Selectivity | High (Class I PI3K) | Predicted via Hinge/Gatekeeper fit | [1, 4] |
| Metabolic Impact | >50% reduction | Glucose uptake in resistant cells | [3] |
References
-
Analysis of some flavonoids for inhibitory mechanism against cancer target phosphatidylinositol 3-kinase (PI3K) using computational tool. National Institutes of Health (NIH). [Link]
-
Inhibition of Kinase Activity and In Vitro Downregulation of the Protein Kinases in Lung Cancer. National Institutes of Health (NIH). [Link]
-
Aromadendrin restores insulin-induced, PI3K-mediated Akt/PKB phosphorylation. ResearchGate. [Link]
-
Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking. National Institutes of Health (NIH). [Link]
-
Molecular docking of the selected flavonoids to PI3Kγ. ResearchGate. [Link]
Sources
The Intricate Dance of Structure and Activity: A Technical Guide to Dihydrokaempferol and its Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of Dihydrokaempferol
This compound, also known as aromadendrin, is a flavanonol, a subclass of flavonoids, characterized by a C2-C3 single bond in the C-ring, distinguishing it from its more unsaturated counterpart, kaempferol[1]. This structural nuance is a critical determinant of its unique physicochemical properties and biological activities. Found in a variety of medicinal plants and dietary sources, this compound and its naturally occurring glycosides have garnered significant attention for their therapeutic potential, exhibiting a spectrum of pharmacological effects including antioxidant, anti-inflammatory, and anticancer properties[2]. This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the bioactivity of this compound and its glycosidic derivatives, offering a technical resource for researchers engaged in natural product chemistry and drug discovery.
The Core Moiety: this compound's Structural Blueprint for Bioactivity
The fundamental this compound scaffold, a tetrahydroxyflavanone with hydroxyl groups at positions 3, 5, 7, and 4', is the foundation of its biological efficacy. The number and arrangement of these hydroxyl groups are paramount to its antioxidant capacity, primarily through their ability to donate hydrogen atoms and stabilize free radicals. The presence of the 3-hydroxyl group, in particular, is a key feature of the flavanonol subclass and contributes significantly to its radical scavenging activity.
Antioxidant Activity: A Tale of Hydroxyl Groups
The antioxidant potential of flavonoids is intricately linked to their structural features. For this compound, the key determinants are:
-
Hydroxyl Groups on the B-ring: The 4'-hydroxyl group on the B-ring is a significant contributor to antioxidant activity.
-
The 3-Hydroxyl Group: The hydroxyl group at the C3 position is crucial for radical scavenging.
-
The 5- and 7-Hydroxyl Groups: These groups on the A-ring also play a role in the overall antioxidant capacity.
Anti-inflammatory Effects: Modulating Cellular Pathways
This compound has demonstrated potent anti-inflammatory effects, primarily by intervening in key signaling cascades. A critical mechanism is the modulation of the Keap1/Nrf2 pathway. This compound can promote the nuclear translocation of Nrf2, a transcription factor that upregulates the expression of antioxidant and cytoprotective genes, thereby mitigating oxidative stress-induced inflammation.
Anticancer Potential: A Multi-pronged Attack
The anticancer activity of this compound is multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis. One of the key mechanisms involves the upregulation of the NF-kB and MAPK signaling pathways, which, in the context of certain cancers like malignant melanoma, can paradoxically lead to the inhibition of cell migration and invasion and the induction of apoptosis[3].
The Influence of Glycosylation: A Double-Edged Sword
In nature, this compound frequently exists as glycosides, with one or more sugar moieties attached to its core structure. Glycosylation, the enzymatic attachment of sugars, significantly alters the molecule's polarity, solubility, and bioavailability, which in turn profoundly impacts its biological activity. The type of sugar, its point of attachment, and the nature of the glycosidic bond (O- or C-glycoside) are all critical factors.
Glycosylation and Bioavailability
Glycosylation generally increases the water solubility of flavonoids, which can be advantageous for their absorption and distribution in biological systems. However, the bulky sugar moiety can also hinder the molecule's ability to interact with its target sites. Often, flavonoid glycosides act as prodrugs, requiring enzymatic hydrolysis by gut microbiota or enzymes in the intestinal wall to release the more active aglycone (this compound) for absorption.
Impact on Bioactivity: A Comparative Analysis
Numerous studies have compared the bioactivity of flavonoid aglycones with their corresponding glycosides, and a general trend has emerged:
-
Antioxidant Activity: The aglycone, this compound, often exhibits superior in vitro antioxidant activity compared to its glycosides. The glycosylation of a hydroxyl group, particularly the 3-OH or 4'-OH, can mask its radical-scavenging ability. For instance, a study comparing kaempferol and its glycosides found that the aglycone had the highest free radical scavenging activity[4].
-
Anti-inflammatory Activity: Similar to antioxidant activity, the aglycone tends to be a more potent anti-inflammatory agent in in vitro models. The unencumbered hydroxyl groups are better able to interact with the molecular targets in inflammatory pathways.
-
Anticancer Activity: The anticancer potency of this compound is often diminished upon glycosylation in in vitro cell-based assays. For example, this compound-4'-O-glucopyranoside has shown significant anticancer activity against the HepG-2 cell line, but direct comparative studies with the aglycone are needed to definitively establish superiority[2][5].
The position of glycosylation is a key determinant of the resulting bioactivity. Glycosylation at the 3-position is common and can significantly reduce activity, as this hydroxyl group is often crucial for interaction with biological targets. Glycosylation at the 7-position may have a less detrimental effect on activity.
Quantitative Bioactivity Data
The following table summarizes representative quantitative data on the bioactivity of this compound and related compounds. It is important to note that IC50 values can vary depending on the specific experimental conditions.
| Compound | Assay | Cell Line/System | IC50 Value | Reference |
| This compound | Antioxidant (DPPH) | Cell-free | Potent scavenging | [2] |
| This compound-4'-O-glucopyranoside | Anticancer (Cytotoxicity) | HepG-2 | Significant activity | [2][5] |
| Kaempferol | Anticancer (MTT) | HepG2 | 30.92 µM | [4] |
| Kaempferol | Anticancer (MTT) | CT26 | 88.02 µM | [4] |
| Kaempferol | Anticancer (MTT) | B16F1 | 70.67 µM | [4] |
| Kaempferol-3-O-rhamnoside | Anticancer (MTT) | HepG2 | > 100 µM | [4] |
| Kaempferol-7-O-glucoside | Anticancer (MTT) | HepG2 | > 100 µM | [4] |
| Kaempferol-3-O-rutinoside | Anticancer (MTT) | HepG2 | > 100 µM | [4] |
| Kaempferol-3-O-glucoside | Antioxidant (DPPH) | Cell-free | 13.41 ± 0.64 µg/mL | [6] |
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for key experiments used to evaluate the bioactivity of this compound and its glycosides.
Extraction and Isolation of this compound and its Glycosides
A general workflow for the extraction and isolation of these compounds from plant material is outlined below. The choice of solvents and chromatographic conditions may need to be optimized depending on the specific plant matrix.
Step-by-Step Protocol:
-
Extraction: Macerate the dried and powdered plant material with 60-95% ethanol at room temperature for 24-48 hours[7]. Repeat the extraction process to ensure maximum yield.
-
Filtration and Concentration: Filter the combined extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.
-
Column Chromatography: Subject the desired fraction (typically the ethyl acetate or n-butanol fraction for flavonoids) to column chromatography.
-
Silica Gel Chromatography: Use a gradient of solvents, such as chloroform-methanol or petroleum ether-ethyl acetate, to separate compounds based on polarity[8].
-
Sephadex LH-20 Chromatography: This is effective for separating flavonoids and can be used with methanol as the mobile phase.
-
MCI Gel Chromatography: A reversed-phase resin that can be eluted with a water-methanol gradient[7].
-
-
Purification: Collect the fractions from the column and monitor them by Thin Layer Chromatography (TLC). Combine the fractions containing the target compounds and further purify them using preparative High-Performance Liquid Chromatography (HPLC) if necessary.
Structural Elucidation
The structures of the isolated compounds are determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR, along with 2D NMR techniques (COSY, HMQC, HMBC), are crucial for elucidating the structure of the aglycone and identifying the sugar moieties and their attachment points. The anomeric proton signal in the 1H NMR spectrum is characteristic of the sugar and its stereochemistry.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) provides the molecular weight of the compound. Tandem mass spectrometry (MS/MS) is used to observe the fragmentation pattern, which can reveal the sequence of sugar units and their linkage to the aglycone[9][10].
In Vitro Bioactivity Assays
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol[11].
-
Assay Procedure: In a 96-well plate, add a specific volume of the test compound or standard to a defined volume of the DPPH solution. For the control, add methanol instead of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of the test compound[12].
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Step-by-Step Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a suitable density and allow them to adhere for 24 hours[13][14].
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for another 24 hours[14][15].
-
Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)[16][17].
-
Measurement: After a short incubation period, measure the absorbance of the resulting colored azo dye at approximately 540 nm.
-
Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. The IC50 value can then be calculated.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to attach overnight[9][18].
-
Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.
Conclusion and Future Directions
The structure-activity relationship of this compound and its glycosides is a complex interplay of hydroxylation patterns and the presence, position, and nature of sugar moieties. While the aglycone, this compound, often demonstrates superior bioactivity in in vitro settings, its glycosides may offer advantages in terms of solubility and bioavailability, acting as important prodrugs. A thorough understanding of these relationships is essential for the rational design and development of novel therapeutic agents based on this promising natural product scaffold.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of the bioactivity of this compound with its various purified glycosides is crucial to definitively establish their relative potencies.
-
In Vivo Studies: Translating the in vitro findings into animal models is necessary to evaluate the pharmacokinetic profiles and in vivo efficacy of these compounds.
-
Synergistic Effects: Investigating the potential synergistic interactions of this compound and its glycosides with other natural compounds or conventional drugs could lead to more effective therapeutic strategies.
-
Synthetic Modifications: Exploring the synthesis of novel this compound derivatives and glycosides with optimized activity and bioavailability could unlock their full therapeutic potential.
By continuing to unravel the intricate structure-activity relationships of this compound and its glycosides, the scientific community can pave the way for the development of new and effective treatments for a range of human diseases.
References
- Adefegha, S. A., Oboh, G., Oyeleye, S. I., & Boligon, A. A. (2016). Antimicrobial and Antioxidant Properties of kaempferol-3-O-glucoside and 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one Isolated from the Leaves of Annona muricata (Linn.). Journal of Advances in Medical and Pharmaceutical Sciences, 1-10.
- Akinwumi, K. F., Olofinsan, K. A., & Oboh, G. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. Journal of Taibah University for Science, 10(6), 841-848.
- Chen, J., Li, S., Wang, T., Cao, X., & Wang, J. (2018). Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol. PloS one, 13(5), e0197563.
- Chunhakant, S., & Chaicharoenpong, C. (2021). Phytochemical Composition, Antioxidant and Antityrosinase Activities, and Quantification of (+)-Dihydrokaempferol of Different Parts of Manilkara zapota. Indian Journal of Pharmaceutical Sciences, 83(6), 1144-1154.
- D'Andrea, G. (2015). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Molecules, 20(8), 13963-13982.
- El-Sayed, N. H., Awaad, A. S., Al-Othman, M. R., Al-Jaber, N. A., & Al-Qadasi, F. A. (2012). Validated HPTLC Method for this compound-4'-O-glucopyranoside Quantitative Determination in Alcea Species.
- Garg, S. (2013). Does anyone know an easy protocol for DPPH assay?.
- Ghasemi, A. (2013). Nitric Oxide Assay?.
- Imran, M., Rauf, A., Shah, Z. A., Saeed, F., Imran, A., Arshad, M. U., ... & Mubarak, M. S. (2019). Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing. Molecules, 24(6), 1171.
- Abcam. (n.d.). MTT assay protocol.
- National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
- Park, H. Y., & Lee, K. W. (2020). Enhanced Antioxidant and Anti-Inflammatory Activities of Diospyros lotus Leaf Extract via Enzymatic Conversion of Rutin to Isoquercitrin. Antioxidants, 9(8), 733.
- Promega. (n.d.). Griess Reagent System Technical Bulletin TB229.
- PubChem. (n.d.). This compound 3-O-glucoside.
- Subedi, L., & Lee, K. Y. (2019). Extraction and Isolation of Kaempferol Glycosides from the Leaves and Twigs of Lindera neesiana. Molecules, 24(18), 3274.
- ATCC. (n.d.).
- BenchChem. (2025).
- Choi, J., Lee, D. H., & Kim, S. H. (2018). Kaempferol and Kaempferol Rhamnosides with Depigmenting and Anti-Inflammatory Properties. Molecules, 23(11), 2933.
- Das, A., & Das, D. (2019). MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. Journal of Ethnopharmacology, 245, 112165.
- Li, C., Wang, M. H. (2017).
- Luo, H., Jiang, B., Li, B., Li, Z., & Chen, F. (2018). Anti-cancer effect of this compound in human malignant melanoma cell is mediated via inhibition of cell migration and invasion and up-regulation of NF-kB/MAPK signalling pathways. Bangladesh Journal of Pharmacology, 13(1), 16-24.
- Magalhães, L. M., Segundo, M. A., Reis, S., & Lima, J. L. (2006). A fragmentation study of kaempferol using electrospray quadrupole time-of-flight mass spectrometry at high mass resolution. Rapid Communications in Mass Spectrometry, 20(24), 3707-3714.
- Patel, K., Singh, R. B., & Patel, D. K. (2021). Dietary Flavonoids: Cardioprotective Potential with Antioxidant Effects and Their Pharmacokinetic, Toxicological and Therapeutic Concerns. Molecules, 26(11), 3270.
- Perez-Vizcaino, F., & Duarte, J. (2010). 1H and 13C NMR study of copteroside E derivatives. Magnetic Resonance in Chemistry, 48(10), 785-790.
- Sharma, O. P., & Bhat, T. K. (2009). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. Food Chemistry, 115(4), 1295-1300.
- Sigma-Aldrich. (n.d.). Nitric Oxide Assay Kit.
- Srilakshmi, P., & Sridhar, M. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 71-76.
- Sun, G. Y., Chen, K. M., & Wu, J. Y. (2018). Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases. Journal of Functional Foods, 47, 302-312.
- Tan, A. C., Konczak, I., Sze, D. M. Y., & Ramzan, I. (2011). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(11), 2012-2022.
- Wang, Y., & Chen, S. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?.
- Ward, J. L., & De Gara, L. (2017). Glycosylation increases active site rigidity leading to improved enzyme stability and turnover. The FEBS journal, 284(16), 2684-2696.
- Weng, J. R., & Yen, G. C. (2012). Extraction, Isolation and Purification of Kaempferol from Cassia fistula L. Flowers. Journal of Agricultural and Food Chemistry, 60(3), 823-829.
- Williams, D. J., Edwards, D., & Pun, S. (2000). 1H and 13C NMR study of copteroside E derivatives. Magnetic Resonance in Chemistry, 38(10), 865-870.
- Wulandari, R., & Susanti, H. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. International Journal of Pharmaceutical Sciences and Research, 9(7), 2895-2901.
- Yagi, A., & Uchiyama, N. (2005). Mass spectrometric identification and quantification of glycosyl flavonoids, including dihydrochalcones with neutral loss scan mode. Analytical Biochemistry, 347(2), 254-263.
- Zhang, Y., & Chen, J. (2020). Isolation of Kaempferol from Vietnamese Ginkgo biloba Leaves by Preparative Column Chromatography. Asian Journal of Chemistry, 32(1), 183-186.
- Zhang, Y., & Chen, S. (2018).
- Zhang, Y., Li, X., & Chen, J. (2019). Isolation and evaluation of kaempferol glycosides from the fern Neocheiropteris palmatopedata. Natural Product Research, 33(14), 2046-2053.
- Zhang, Z., & Li, Y. (2019). Glycosylation influences activity, stability and immobilization of the feruloyl esterase 1a from Myceliophthora thermophila. Enzyme and Microbial Technology, 128, 109312.
- Zhao, L., & Zhang, H. (2018). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.
Sources
- 1. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated HPTLC Method for this compound-4'-O-glucopyranoside Quantitative Determination in Alcea Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound 3-O-glucoside | C21H22O11 | CID 10478918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. mdpi.com [mdpi.com]
- 10. Mass spectrometric identification and quantification of glycosyl flavonoids, including dihydrochalcones with neutral loss scan mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. promega.com [promega.com]
- 18. atcc.org [atcc.org]
Methodological & Application
HPLC method development for dihydrokaempferol quantification
Application Note: High-Resolution Quantification of Dihydrokaempferol (Aromadendrin) via RP-HPLC-DAD
Abstract
This application note details a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantification of this compound (DHK), also known as Aromadendrin. Unlike its oxidized counterpart Kaempferol, DHK lacks the C2-C3 double bond, significantly altering its UV absorption profile and retention behavior. This guide addresses the critical challenge of resolving DHK from structurally related flavonoids in complex plant matrices. The method utilizes a C18 stationary phase with a specific acid-modified mobile phase to ensure peak symmetry and precise quantification at 290 nm.
Introduction & Scientific Rationale
This compound (DHK) is a flavanonol intermediate in the flavonoid biosynthesis pathway. It serves as a precursor to anthocyanins and flavonols (like kaempferol). Accurate quantification is critical in pharmacokinetic studies and quality control of botanical drugs (e.g., Cuscuta chinensis, Sideritis spp., and Pinus spp.).
The Analytical Challenge:
-
Chromophore Difference: While Kaempferol exhibits a strong Band I absorption at ~365 nm due to extended conjugation, DHK’s interrupted conjugation (saturated C2-C3 bond) results in a negligible Band I. DHK absorbs maximally in Band II, typically around 290–295 nm . Using standard flavonoid wavelengths (360 nm) will result in false negatives for DHK.
-
Separation Logic: DHK is more polar and has a non-planar 3D structure compared to the planar Kaempferol. Consequently, DHK elutes earlier than Kaempferol on reverse-phase columns.
Method Development Strategy
The following diagram illustrates the decision-making logic used to optimize this method, ensuring separation efficiency and sensitivity.
Figure 1: Strategic workflow for optimizing DHK analysis, highlighting critical decision points in wavelength and mobile phase selection.
Detailed Experimental Protocol
Instrumentation & Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2) or Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm). Note: A 250 mm column is recommended for complex extracts to maximize theoretical plates.
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (LC-MS Grade), Water (Milli-Q, 18.2 MΩ).
-
Standard: this compound (Aromadendrin) reference standard (purity ≥ 98%).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses ionization of phenolic hydroxyls (pKa ~9), ensuring sharp peaks. |
| Mobile Phase B | Acetonitrile (100%) | Stronger elution strength than methanol; provides lower backpressure. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency. |
| Column Temp | 30°C | Improves mass transfer kinetics and reproducibility. |
| Injection Vol | 10 µL | Standard volume; reduce to 5 µL if peak broadening occurs. |
| Detection | 290 nm (Ref 360 nm) | Critical: DHK has max absorption at ~290 nm. 360 nm is for Kaempferol. |
Gradient Elution Profile
This gradient is designed to elute the more polar DHK early while cleaning the column of late-eluting hydrophobic flavonoids (like Kaempferol and Quercetin).
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Initial Equilibration |
| 5.0 | 85 | 15 | Isocratic hold for polar impurities |
| 25.0 | 60 | 40 | Linear ramp (DHK elutes ~12-15 min) |
| 30.0 | 10 | 90 | Column Wash (Elutes Kaempferol) |
| 35.0 | 10 | 90 | Wash Hold |
| 35.1 | 90 | 10 | Re-equilibration |
| 40.0 | 90 | 10 | End of Run |
Sample Preparation Protocol
Proper extraction is vital to prevent degradation. DHK is susceptible to oxidation; therefore, high temperatures should be avoided.
Figure 2: Optimized sample preparation workflow minimizing thermal degradation.
Step-by-Step:
-
Grinding: Pulverize dried plant material to a fine powder (pass through #60 mesh).
-
Extraction: Accurately weigh 1.0 g of powder into a 50 mL centrifuge tube. Add 10 mL of 80% Methanol (aq).
-
Sonication: Sonicate for 30 minutes. Crucial: Maintain water bath temperature below 40°C to prevent oxidation of DHK to Kaempferol.
-
Clarification: Centrifuge at 5000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an amber HPLC vial (amber protects from photo-oxidation).
Method Validation Parameters (ICH Guidelines)
The following acceptance criteria should be met to ensure the method is "fit for purpose."
| Parameter | Acceptance Criteria | Experimental Procedure |
| Specificity | Resolution (Rs) > 1.5 | Verify separation between DHK and Kaempferol (add Kaempferol spike if necessary). |
| Linearity | R² > 0.999 | 5-point calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL). |
| Precision (Repeatability) | RSD < 2.0% | 6 injections of the same standard solution (25 µg/mL). |
| Accuracy (Recovery) | 95% - 105% | Spike samples with known DHK amount at 80%, 100%, and 120% levels. |
| LOD / LOQ | S/N > 3 / S/N > 10 | Calculated from the standard deviation of the response and slope. |
Troubleshooting "From the Bench"
-
Issue: Peak Tailing.
-
Cause: Secondary interactions with silanol groups.
-
Fix: Ensure the column is "end-capped." Increase acid modifier concentration to 0.1% or 0.2% if using acetic acid.
-
-
Issue: DHK Peak Area Decreasing Over Time.
-
Cause: Oxidation of DHK to Kaempferol in the autosampler.
-
Fix: Keep autosampler temperature at 4°C. Ensure samples are in amber vials.
-
-
Issue: Co-elution with Kaempferol.
-
Cause: Gradient slope too steep.
-
Fix: Decrease the %B ramp rate between 10-20 minutes. DHK elutes earlier; ensure the initial organic phase is low (10-15%).
-
References
-
Zhang, Y., et al. (2022). Box–Behnken Design Based Development of UV-Reversed Phase High Performance Liquid Chromatographic Method for Determination of Ascorbic Acid in Tablet Formulations. MDPI. Available at: [Link]
-
Telange, D. R. (2015).[1] Development and Validation of UV Spectrophotometric Method for the Estimation of Kaempferol. ResearchGate. Available at: [Link]
-
Moghaddam, G., et al. (2012). Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. ResearchGate. Available at: [Link]
-
Olszewska, M. (2008).[2] Separation of quercetin, sexangularetin, kaempferol and isorhamnetin for simultaneous HPLC determination of flavonoid aglycones in inflorescences, leaves and fruits of three Sorbus species. PubMed. Available at: [Link]
Sources
- 1. Your guide to select the buffer in HPLC development part 1 [pharmacores.com]
- 2. Separation of quercetin, sexangularetin, kaempferol and isorhamnetin for simultaneous HPLC determination of flavonoid aglycones in inflorescences, leaves and fruits of three Sorbus species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Solvent Systems for Thin-Layer Chromatography of Dihydrokaempferol (Aromadendrin)
[1]
Executive Summary
This compound (DHK), also known as Aromadendrin, is a bioactive flavanonol often co-occurring with its unsaturated analogue, Kaempferol.[1] Separating these two species is analytically challenging due to their structural similarity—DHK differs only by the saturation of the C2-C3 bond. This guide details a validated Thin-Layer Chromatography (TLC) workflow, prioritizing solvent systems capable of resolving DHK from structurally related flavonoids. We recommend a Toluene:Ethyl Acetate:Formic Acid gradient for aglycones and a polar Ethyl Acetate:Methanol:Water system for glycosides.[1]
Physicochemical Basis of Separation
Structural Considerations
To select the correct mobile phase, one must understand the analyte's interaction with the stationary phase (Silica Gel 60 F
-
Analyte: this compound (3,5,7,4'-tetrahydroxyflavanone).[1]
-
Polarity Profile: Moderate to High.[1] The presence of four hydroxyl groups creates strong hydrogen bonding potential with surface silanols.
-
Conformational Flexibility: Unlike the planar Kaempferol, DHK possesses a chiral center at C2 and C3, adopting a "sofa" or half-chair conformation. This steric bulk affects its migration rate (R
) differently than planar flavonols in adsorption chromatography.[1]
Stationary Phase Selection
Mobile Phase Optimization
We define two primary solvent systems based on the "Trappe Eluotropic Series" to target different purity levels of DHK.
System A: The "Resolution" System (Aglycone Focus)
-
Composition: Toluene : Ethyl Acetate : Formic Acid (5 : 4 : 1 v/v/v)[1]
-
Mechanism: Toluene suppresses the ionization of phenolic protons, while Ethyl Acetate provides the elution power. Formic acid is critical; it protonates the phenolic hydroxyls, preventing "tailing" caused by the ionization of the acidic phenols on the silica surface.
-
Application: Ideal for separating DHK from Kaempferol and Quercetin.[1]
-
Expected R
: 0.40 – 0.55 (DHK typically migrates slightly faster or slower than Kaempferol depending on chamber saturation, but separation is distinct).
System B: The "Screening" System (Glycoside/Crude Extract Focus)
-
Composition: Ethyl Acetate : Methanol : Water : Acetic Acid (30 : 5 : 4 : 0.15 v/v/v/v)[1][3][4][5]
-
Mechanism: A highly polar system designed to break strong adsorption of glycosylated forms (e.g., DHK-4'-O-glucoside).[1]
-
Application: Used when analyzing crude plant extracts (e.g., Alcea rosea or Silybum marianum) where DHK is present as a glycoside.[1][5]
-
Expected R
: 0.30 – 0.60 for glycosides; Aglycones will migrate near the solvent front.
Table 1: Comparative Solvent System Performance
| System | Composition (v/v) | Target Analyte Form | Polarity | Resolution Power |
| A | Toluene : EtOAc : Formic Acid (5:4:[1]1) | Aglycone (Free DHK) | Low-Medium | High (Sharp bands) |
| B | EtOAc : MeOH : H | Glycosides | High | Medium (Good for mixtures) |
| C | Chloroform : Methanol (90:[1]10) | Aglycone (Alternative) | Medium | Low (Often causes tailing) |
| D | n-Hexane : EtOAc (4:[1]6) | Aglycone (Lipophilic) | Low | Medium (Good for pre-cleaning) |
Visualization & Derivatization Protocols
DHK is a flavanonol, which reacts differently than flavonols (Kaempferol).[1]
Method 1: UV Direct Detection (Non-Destructive)[1]
-
UV 254 nm: DHK appears as a dark spot (fluorescence quenching).[1]
-
UV 366 nm: DHK may show faint intrinsic fluorescence (often dull purple or blue depending on pH).[1]
Method 2: Aluminum Chloride (AlCl ) – Specificity[1]
-
Reagent: 1% AlCl
in Ethanol. -
Procedure: Spray plate, dry, view under UV 366 nm.[1]
-
Result: DHK forms a complex via the C3-OH and C4-Keto group.[1]
Method 3: Natural Products - PEG Reagent (Neu's Reagent)[1]
Detailed Experimental Protocol
Step 1: Sample Preparation[4]
-
Standard: Dissolve 1 mg DHK reference standard in 1 mL Methanol (HPLC grade).
-
Extract: Dissolve 10 mg crude extract in 1 mL Methanol. Sonicate for 5 mins. Filter through 0.45 µm PTFE filter.[1]
Step 2: Plate Layout & Application
-
Plate: Merck Silica Gel 60 F
(20 x 10 cm).[1][4] -
Application: Apply 5 µL of sample and standard as bands (6 mm width), not spots. Banding improves resolution by reducing diffusion.[1]
-
Spacing: Keep bands 10 mm from the bottom edge and 10 mm apart.
Step 3: Development (Chamber Saturation)[1]
-
Critical Step: Line a twin-trough chamber with filter paper.[1]
-
Saturation: Pour 20 mL of System A (Toluene:EtOAc:FA) over the paper. Close lid and equilibrate for 20 minutes .
-
Why? Saturation ensures the vapor phase is in equilibrium, preventing the "edge effect" (smiling bands) and ensuring reproducible R
values. -
Run: Insert plate. Develop until solvent front reaches 70-80 mm (approx. 80% of plate height).[1]
Step 4: Drying & Detection
Process Visualization
Diagram 1: TLC Workflow Logic
Caption: Operational workflow for the separation and identification of this compound.
Diagram 2: Solvent System Decision Tree
Caption: Decision logic for selecting the optimal mobile phase based on sample matrix complexity.
References
-
Panchal, H., et al. (2017).[1][6] "Development of Validated High-performance Thin-layer Chromatography Method for Simultaneous Determination of Quercetin and Kaempferol in Thespesia populnea." Pharmacognosy Research.
-
Abdel-Razaq, S., et al. (2018).[1] "Validated HPTLC Method for this compound-4′-O-glucopyranoside Quantitative Determination in Alcea Species." Journal of Chromatographic Science.
-
Hahn-Deinstrop, E. (2007).[1] Applied Thin-Layer Chromatography: Best Practice and Avoidance of Mistakes. Wiley-VCH.[1] [General Reference for TLC Principles]
-
Corradini, E., et al. (2011).[1] "High-performance thin-layer chromatography method for the determination of flavonoids in Bauhinia species." Journal of Planar Chromatography.
-
Merck Millipore. "TLC Tips and Tricks: Solvent Systems." [1][9]
Sources
- 1. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 2. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Validated HPTLC Method for this compound-4'-O-glucopyranoside Quantitative Determination in Alcea Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (±)-Dihydrokaempferol - CAS-Number 104486-98-8 - Order from Chemodex [chemodex.com]
- 9. researchgate.net [researchgate.net]
Dihydrokaempferol in DMSO: A Guide to Solubility, Preparation, and Application in Cell Culture
Introduction: The Scientific Merit of Dihydrokaempferol
This compound, a naturally occurring flavanonol, is the subject of growing interest within the scientific community.[1] Found in various medicinal plants, this bioactive compound exhibits a range of pharmacological properties, including anti-inflammatory, antioxidant, and pro-apoptotic activities.[1] Notably, this compound has been shown to induce apoptosis by inhibiting the expression of Bcl-2 and Bcl-xL, key regulators of cell death. This mechanism of action makes it a compelling candidate for investigation in cancer research and other therapeutic areas where modulation of apoptosis is desirable.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in in vitro cell culture systems. We will delve into its solubility characteristics in dimethyl sulfoxide (DMSO), provide detailed protocols for the preparation of stock and working solutions, and discuss best practices for storage and handling to ensure experimental reproducibility and integrity.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₆ | [2] |
| Molecular Weight | 288.3 g/mol | [2] |
| CAS Number | 480-20-6 | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility in Water | < 0.1 mg/mL (insoluble) | [1] |
| Solubility in DMSO | Approx. 10 mM | [2] |
| Purity | ≥98% | [2] |
| Storage (Solid) | -20°C | [2] |
| Stability (Solid) | ≥ 4 years at -20°C | [2] |
Solubility and Stock Solution Preparation in DMSO
Due to its poor aqueous solubility, DMSO is the solvent of choice for preparing this compound stock solutions for cell culture applications.[1] While some sources report a very high solubility of up to 250 mg/mL (867.30 mM) with the aid of ultrasonication, a more conservative and readily achievable concentration is approximately 10 mM.[1][2] Adhering to this lower concentration ensures complete dissolution and minimizes the risk of precipitation, which can adversely affect experimental accuracy. It is crucial to use anhydrous (hygroscopic) DMSO, as water content can impact the solubility and stability of the compound.[1][3]
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out 2.883 mg of this compound using a calibrated analytical balance.
-
Dissolution: Transfer the weighed this compound to a sterile amber microcentrifuge tube. Add 1.0 mL of anhydrous DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can be employed to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, tightly sealed amber vials to minimize freeze-thaw cycles and light exposure.
-
Long-term Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always protect the stock solution from light.[1]
Workflow for this compound Solution Preparation
Figure 1. Workflow for the preparation and storage of this compound solutions.
Preparation of Working Solutions for Cell Culture
The preparation of the final working solution requires careful dilution of the DMSO stock into the aqueous cell culture medium. A critical consideration is to maintain the final DMSO concentration at a non-toxic level for the specific cell line being used.
Key Considerations:
-
DMSO Cytotoxicity: While tolerance varies between cell lines, a final DMSO concentration of ≤ 0.1% is generally considered safe for most cells.[4] Concentrations up to 0.5% are widely used without significant cytotoxicity, but it is imperative to perform a vehicle control to account for any potential effects of DMSO on cellular function.[4]
-
Precipitation upon Dilution: Flavonoids can precipitate out of solution when a concentrated DMSO stock is diluted into an aqueous medium. To mitigate this, it is recommended to add the DMSO stock dropwise to the culture medium while gently vortexing or swirling. Preparing the working solution fresh for each experiment is also crucial.
-
Serum-Free Dilution: For initial dilutions, it is advisable to use a serum-free medium or phosphate-buffered saline (PBS) to avoid potential interactions between this compound and serum proteins.
Protocol 2: Preparation of a 10 µM this compound Working Solution
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, serum-free cell culture medium or PBS
-
Sterile microcentrifuge tubes
-
Pipettors and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To ensure accurate pipetting and thorough mixing, an intermediate dilution step is recommended. For example, dilute 10 µL of the 10 mM stock solution into 990 µL of serum-free medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the 100 µM intermediate solution to your final volume of cell culture medium to achieve the desired working concentration of 10 µM. For example, add 1 mL of the 100 µM solution to 9 mL of culture medium.
-
Mixing: Gently mix the final working solution by inverting the tube or by gentle pipetting. Do not vortex vigorously as this can cause shearing of cellular components if cells are already present.
-
Immediate Use: Use the freshly prepared working solution immediately for your cell culture experiments.
Experimental Design and Controls
To ensure the validity of experimental results, it is essential to include appropriate controls:
-
Vehicle Control: Treat a set of cells with the same final concentration of DMSO as used in the experimental groups. This will account for any effects of the solvent on cell viability and function.
-
Untreated Control: A group of cells that receives no treatment.
-
Positive Control (if applicable): A known compound that elicits the expected biological response can be used to validate the experimental setup.
Conclusion
The effective use of this compound in cell-based assays hinges on proper handling, solubilization, and dilution techniques. By following the protocols and best practices outlined in this application note, researchers can confidently prepare stable and accurate solutions of this compound, thereby ensuring the reliability and reproducibility of their experimental findings. Adherence to these guidelines will facilitate the continued exploration of the therapeutic potential of this promising natural compound.
References
- Marpaung, A. M., & Suwandy, C. (2023). Dimethyl Sulfoxide Stabilize the Color of Clitoria ternatea Flower Extract at pH 6-8 by Preventing the Deacylation: A Spectrophotometric Evidence. Food Science and Technology, 11(4), 210-217.
- Bressot, C., Fouché, X., & Pen-Y-Bryn, S. (2015). Solubility of Flavonoids in Organic Solvents.
-
ResearchGate. (n.d.). DMSO solubility and bioscreening. Retrieved February 5, 2026, from [Link]
- Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3226.
- Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
-
ResearchGate. (n.d.). Stability of Screening Compounds in Wet DMSO. Retrieved February 5, 2026, from [Link]
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
-
ResearchGate. (n.d.). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved February 5, 2026, from [Link]
- Li, S., et al. (2023). Research Progress on the Role and Mechanism of Flavonoids in Improving Metabolic Associated Fatty Liver Disease. Drug Design, Development and Therapy, 17, 3083–3102.
- Pal, M., & Singh, P. (2019). Hydrophobics of C n TAB in an aqueous DMSO–BSA nanoemulsion for the monodispersion of flavonoids. RSC advances, 9(29), 16462-16474.
- Sugaya, Y., et al. (2002). [Development of solubility screening methods in drug discovery]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 122(3), 237-246.
- Liu, Y., et al. (2022). Study on the extraction and stability of total flavonoids from Millettia speciosa Champ. PloS one, 17(7), e0270831.
- Di, L., & Kerns, E. H. (2009). Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates. Journal of pharmaceutical and biomedical analysis, 50(3), 337-344.
- Lipinski, C. A. (2002). Issues in Compound Storage in DMSO.
- Marpaung, A. M., & Suwandy, C. (2023). Dimethyl Sulfoxide Stabilize the Color of Clitoria ternatea Flower Extract at pH 6-8 by Preventing the Deacylation. Food Science and Technology, 11(4), 210-217.
- Di, L., & Kerns, E. H. (2009). Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates. Journal of pharmaceutical and biomedical analysis, 50(3), 337-344.
- Chunhakant, S., & Chaicharoenpong, C. (2019). Phytochemical Composition, Antioxidant and Antityrosinase Activities, and Quantification of (+)-Dihydrokaempferol of Different Parts of Manilkara zapota. Indian journal of pharmaceutical sciences, 81(4), 696-704.
- Chemat, F., et al. (2017). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in plant science, 8, 2217.
- Rodriguez-Cabo, T., et al. (2022). Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 10(28), 9173-9182.
-
ResearchGate. (n.d.). What the concentration of DMSO you use in cell culture assays?. Retrieved February 5, 2026, from [Link]
- Lin, C. W., et al. (2021). Flavonols and dihydroflavonols inhibit the main protease activity of SARS-CoV-2 and the replication of human coronavirus 229E. Frontiers in microbiology, 12, 635878.
Sources
Application Note: Enzymatic Synthesis of Dihydrokaempferol (DHK) using Recombinant Flavanone 3-Hydroxylase (F3H)
[1][2]
Executive Summary
Dihydrokaempferol (DHK), also known as aromadendrin, is a critical branch-point intermediate in the flavonoid biosynthetic pathway. It serves as the direct precursor to flavonols (e.g., kaempferol) and anthocyanins.[1] While chemical synthesis of DHK is challenging due to the stereospecificity required at the C3 position, enzymatic synthesis using recombinant Flavanone 3-Hydroxylase (F3H; EC 1.14.11.9) offers a stereoselective, environmentally benign alternative.
This guide details the production of recombinant F3H in Escherichia coli and the subsequent in vitro enzymatic synthesis of DHK. It addresses the specific challenges of 2-oxoglutarate-dependent dioxygenase (2-ODD) stability, cofactor management, and hydrophobic substrate solubility.
Mechanistic Principles
F3H belongs to the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily.[2][3][4] The reaction involves the stereospecific introduction of a hydroxyl group at the 3-position of the flavanone skeleton ((2S)-naringenin) to yield (2R,3R)-dihydrokaempferol.
Critical Mechanistic Insight:
The reaction is strictly dependent on ferrous iron (
Pathway Visualization
Figure 1: Catalytic cycle of F3H showing the conversion of Naringenin to DHK and the critical rescue role of Ascorbate.
Recombinant Protein Production
F3H is often expressed as a soluble protein in E. coli, though it is prone to forming inclusion bodies if induced too rapidly.
Expression System[5]
-
Host: E. coli BL21(DE3) or Rosetta 2(DE3) (if rare codons are present in plant genes).
-
Vector: pET-28a (+) (N-terminal His6-tag recommended for purification).
-
Gene Source: Validated sequences include Petunia hybrida (PhF3H), Camellia sinensis (CsF3H), or Arabidopsis thaliana (AtF3H).
Expression Protocol
-
Inoculation: Inoculate 10 mL LB (+ Kanamycin 50 µg/mL) with a fresh colony. Grow overnight at 37°C.
-
Scale-up: Transfer to 1 L Terrific Broth (TB) or LB. Incubate at 37°C until
reaches 0.6–0.8. -
Induction: Cool culture to 16–20°C (Critical for solubility). Induce with 0.1–0.5 mM IPTG.
-
Expression: Incubate for 16–20 hours at 18°C.
-
Harvest: Centrifuge (4,000 x g, 15 min, 4°C). Store pellet at -80°C.
Lysis & Partial Purification
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 10 mM Imidazole, 10% Glycerol, 1 mM PMSF. (Do not add EDTA, as it strips the catalytic Iron).
-
Method: Resuspend pellet. Lyse via sonication (on ice, 30% amplitude, 10s on/10s off).
-
Clarification: Centrifuge (15,000 x g, 30 min, 4°C).
-
Purification (Optional but Recommended): Ni-NTA affinity chromatography. Elute with 250 mM Imidazole. Desalt into Assay Buffer immediately to remove imidazole, which inhibits F3H.
Enzymatic Synthesis Protocol
This protocol describes a 1 mL bench-scale reaction. For preparative synthesis, scale volumes linearly.
Reagents Preparation
| Component | Stock Concentration | Solvent | Storage |
| Naringenin | 50 mM | DMSO or Methanol | -20°C (Dark) |
| 2-Oxoglutarate (2-OG) | 100 mM | Water (Neutralized to pH 7) | -20°C |
| L-Ascorbate | 100 mM | Water | Freshly Prepared |
| Ferrous Sulfate ( | 10 mM | 0.1 M HCl (prevents oxidation) | Freshly Prepared |
| Catalase | 10 mg/mL | Buffer | 4°C |
| Reaction Buffer | 100 mM | Tris-HCl or Phosphate, pH 7.4 | 4°C |
Reaction Assembly (Step-by-Step)
Order of addition is critical to prevent enzyme inactivation by iron oxidation or uncoupled turnover.
-
Buffer: Add 800 µL Reaction Buffer to a 1.5 mL tube.
-
Substrate: Add 10 µL Naringenin stock (Final: 0.5 mM).
-
Note: Keep organic solvent concentration <5% to avoid denaturing the enzyme.
-
-
Cofactor 1 (Ascorbate): Add 50 µL Ascorbate stock (Final: 5 mM).
-
Cofactor 2 (2-OG): Add 10 µL 2-OG stock (Final: 1 mM).
-
Enzyme: Add 50–100 µL Purified F3H (approx. 0.1–0.5 mg/mL final).
-
Mix gently by inversion.
-
-
Catalase (Optional): Add 5 µL. Helps remove
generated by uncoupled cycles. -
Initiation (Iron): Add 10 µL
stock (Final: 0.1 mM).-
Start timing immediately.
-
Incubation
-
Temperature: 30°C (Standard for plant enzymes).
-
Agitation: 200 rpm (Oxygen is a substrate; aeration is necessary, but avoid foaming).
-
Time: 30 minutes to 2 hours.
Termination & Extraction
-
Stop: Add 20 µL 6M HCl or 500 µL Ethyl Acetate immediately to quench.
-
Extraction: Vortex vigorously with 500 µL Ethyl Acetate for 1 minute.
-
Separation: Centrifuge at 12,000 x g for 5 min.
-
Recovery: Collect the upper organic phase.
-
Preparation for HPLC: Evaporate ethyl acetate (SpeedVac or
stream). Re-dissolve residue in 100 µL Methanol.
Analytical Validation (HPLC/LC-MS)
To verify the synthesis of DHK, Reverse-Phase HPLC is the gold standard.
Chromatographic Conditions
-
System: Agilent 1200/1260 or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm (Max absorption for flavanones/dihydroflavonols).
-
Injection Vol: 10 µL.
Gradient Profile
| Time (min) | % Phase B | Description |
| 0.0 | 15 | Initial Equilibration |
| 20.0 | 70 | Linear Gradient |
| 21.0 | 100 | Wash |
| 25.0 | 15 | Re-equilibration |
Expected Results
-
Elution Order: this compound (DHK) is more polar (due to the 3-OH group) than Naringenin.
-
DHK Retention Time: ~9–10 min.
-
Naringenin Retention Time: ~12–13 min.
-
-
Mass Spec Confirmation:
-
Naringenin:
m/z 271. -
This compound:
m/z 287 (+16 Da shift indicating hydroxylation).
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow from protein expression to analytical validation.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| No Activity | Inactive Enzyme (Inclusion Bodies) | Lower induction temp to 16°C; try chaperone co-expression (GroEL/ES). |
| No Activity | Iron Oxidation | Ensure |
| Low Yield | Substrate Precipitation | Naringenin is poorly water-soluble. Use cyclodextrins (e.g., 2-HP-β-CD) to solubilize or keep DMSO <5%. |
| Brown Precipitate | Protein Precipitation | Reaction pH is incorrect (F3H is sensitive). Ensure pH is strictly 7.0–7.5. |
| Product Degradation | Over-oxidation | Stop reaction earlier. Add Catalase to remove peroxide byproducts. |
References
-
Britsch, L., & Grisebach, H. (1986). Purification and characterization of (2S)-flavanone 3-hydroxylase from Petunia hybrida.[5] European Journal of Biochemistry.
-
Turnbull, J. J., et al. (2004). The structure of the 2-oxoglutarate-dependent dioxygenase flavanone 3β-hydroxylase. The Journal of Biological Chemistry.
-
Liu, C., et al. (2017). Functional Analysis of Two Flavanone-3-Hydroxylase Genes from Camellia sinensis: A Critical Role in Flavonoid Accumulation. Genes.
-
Owens, D. K., et al. (2008). Identification of the flavonoid hydroxylases from liverworts and ferns. Plant Physiology.
-
Han, X., et al. (2014). Improvement of the production of this compound in Saccharomyces cerevisiae. Microbial Cell Factories.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Functional Analysis of Two Flavanone-3-Hydroxylase Genes from Camellia sinensis: A Critical Role in Flavonoid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Flavanone-3-Hydroxylase Plays an Important Role in the Biosynthesis of Spruce Phenolic Defenses Against Bark Beetles and Their Fungal Associates [frontiersin.org]
In vitro cytotoxicity assay protocols using dihydrokaempferol
Application Note: High-Fidelity In Vitro Cytotoxicity Profiling of Dihydrokaempferol (Aromadendrin)
Abstract & Scope
This compound (DHK), a flavanonol distinct from its oxidized counterpart Kaempferol, exhibits potent antioxidant and pro-apoptotic properties. However, its hydrophobic nature presents significant challenges in in vitro assays, often leading to precipitation-induced artifacts and non-reproducible IC50 values.[1] This guide provides a validated workflow for DHK handling, focusing on solvent compatibility, precise cytotoxicity screening (MTT/CCK-8), and mechanistic validation via flow cytometry and immunoblotting.
Pre-Experimental Critical Control Points
Scientific Integrity Note: The most common cause of failure in flavonoid assays is not biological inactivity, but "compound crashing"—micro-precipitation in aqueous media.
Solubility & Stock Preparation
DHK is poorly soluble in water but soluble in organic solvents. Dimethyl sulfoxide (DMSO) is the required vehicle.[1]
-
Stock Concentration: Prepare a 50 mM master stock in anhydrous DMSO.
-
Why: Higher concentrations (e.g., 100 mM) increase the risk of precipitation upon freeze-thaw cycles.
-
-
Storage: Aliquot into single-use amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions (The "Intermediate Step"):
-
Do NOT add 100% DMSO stock directly to the cell culture well. This causes local high-concentration shock and immediate precipitation.
-
Protocol: Prepare a 2X or 10X intermediate dilution in pre-warmed culture media immediately before dosing. Vortex vigorously.
-
The "0.1% Rule" & Vehicle Controls
To ensure observed toxicity is DHK-specific and not solvent-induced:
-
Maximum Final DMSO:
(v/v) for sensitive lines (e.g., primary cells, neurons); for robust lines (e.g., HeLa, HepG2). -
Mandatory Control: Every assay plate must include a "Vehicle Control" (VC) containing media + DMSO at the highest concentration used in the treatment group.
Protocol A: Quantitative Cytotoxicity Screening (MTT/CCK-8)
Objective: Determine the half-maximal inhibitory concentration (IC50) with high reproducibility.
Materials
-
Cell Lines: HepG2 (Liver), MCF-7 (Breast), or HCT-116 (Colon).
-
Reagent: CCK-8 (Cell Counting Kit-8) is preferred over MTT for DHK due to fewer washing steps, reducing the risk of losing loosely adherent dying cells.
-
Compound: this compound (Purity >98%).
Step-by-Step Methodology
-
Seeding (Day 0):
-
Seed cells in 96-well plates.
-
Density: 5,000–8,000 cells/well (cell line dependent).
-
Edge Effect Mitigation: Fill outer wells with sterile PBS; do not use them for data.
-
Incubate 24h at 37°C, 5% CO2 to allow attachment.
-
-
Treatment (Day 1):
-
Inspect cells for 70-80% confluency.
-
Prepare DHK serial dilutions in media (e.g., 0, 10, 20, 40, 80, 160 µM).
-
Self-Validating Step: Examine the 160 µM tube under a microscope or bright light. If cloudy/precipitated, sonicate or filter (0.22 µm). If filtering, verify concentration via HPLC, or restart with a lower range.
-
Aspirate old media and add 100 µL of treatment media.
-
Controls:
-
Blank (Media only, no cells).
-
Vehicle Control (0.1% DMSO).
-
Positive Control (e.g., Cisplatin 20 µM).
-
-
-
Readout (Day 2/3 - 24h or 48h):
-
Add 10 µL CCK-8 reagent per well.
-
Incubate 1–4 hours at 37°C (monitor color development).
-
Measure Absorbance at 450 nm .
-
Data Analysis
Calculate % Viability using the formula:
-
Plot log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to derive IC50.
Protocol B: Mechanistic Validation (Apoptosis Induction)
Objective: Confirm that cytotoxicity is driven by programmed cell death (apoptosis) rather than necrosis, a key requirement for drug development.
Experimental Logic (The "Why")
DHK is known to trigger the intrinsic mitochondrial pathway. Therefore, we must validate:
-
Phosphatidylserine Externalization: Early apoptosis marker (Annexin V).
-
Mitochondrial Dysfunction: Bax/Bcl-2 ratio alteration.
-
Execution: Caspase-3 cleavage.
Flow Cytometry Workflow (Annexin V/PI)
-
Seed: 6-well plates at
cells/well. -
Treat: DHK at IC50 and 2xIC50 for 24h.
-
Harvest: Accutase or Trypsin-EDTA (gentle). Critical: Collect the floating cells (detached dead cells) and combine with trypsinized adherent cells.
-
Stain: Wash with cold PBS. Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark.
-
Acquire: Flow Cytometer (Ex/Em: 488/530 nm for FITC, 488/617 nm for PI).
-
Q1 (Annexin-/PI-): Live.
-
Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.
-
Q3 (Annexin-/PI+): Necrosis (rare in DHK).
-
Q4 (Annexin+/PI-):Early Apoptosis (The specific DHK signature).
-
Pathway Visualization
The following diagram illustrates the validated signaling cascade activated by this compound, leading to apoptosis.
Figure 1: The intrinsic mitochondrial apoptotic pathway activated by this compound. DHK shifts the Bax/Bcl-2 rheostat, triggering Cytochrome C release and the Caspase cascade.
Troubleshooting & Optimization Table
| Observation | Probable Cause | Corrective Action |
| Precipitate in wells | Stock concentration too high or rapid addition to cold media. | Dilute stock in warm media (37°C) before adding to cells. Keep final DMSO < 0.5%.[1][3][4] |
| High Vehicle Toxicity | Cells sensitive to DMSO.[1][4] | Lower DMSO to 0.05%. Use a water-soluble DHK derivative (e.g., glycoside) if available. |
| Inconsistent IC50 | Evaporation in outer wells or uneven seeding. | Use PBS in edge wells. Allow plates to sit at Room Temp for 20 min before incubating to settle cells evenly. |
| No Apoptosis (Annexin V) | Harvest timing too late (cells already necrotic). | Assay at 12h or 24h instead of 48h. Ensure floating cells are collected. |
References
-
Zhang, Y., et al. (2018). Apoptosis Effects of this compound Isolated from Bauhinia championii on Synoviocytes.[5] Evidence-Based Complementary and Alternative Medicine. [Link]
-
Imran, M., et al. (2019). Kaempferol: A Key Emphasis to Its Anticancer Potential. Molecules. (Provides structural and mechanistic context for DHK analogs). [Link]
-
Li, H., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. (Authoritative source for DMSO limits). [Link]
-
Han, X., et al. (2012). this compound induces apoptosis and inhibits proliferation of human synovial sarcoma cells. Biological & Pharmaceutical Bulletin. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, solubilization, cytotoxicity and antioxidant activity of aminomethylated dihydroquercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis Effects of this compound Isolated from Bauhinia championii on Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Dihydrokaempferol Derivatives for Drug Delivery
This guide details the synthesis of Dihydrokaempferol (DHK) derivatives and their formulation into drug delivery systems. DHK, also known as Aromadendrin , is a flavanonol with potent anti-inflammatory and antioxidant properties, but its clinical utility is severely limited by poor aqueous solubility (<0.1 mg/mL) and rapid metabolism.
The following protocols address these barriers through two distinct strategies:
-
Covalent Modification: Synthesis of a water-soluble Hemisuccinate Prodrug .
-
Physical Encapsulation: Formulation of PLGA Nanoparticles .
Strategic Rationale & Retrosynthetic Analysis
The primary challenge in DHK delivery is its "brick-dust" crystal lattice and high lipophilicity (logP ~2.0), which limits dissolution in gastric fluids.
-
Strategy A (Prodrug): Introduction of an ionizable carboxylate group via succinylation. The resulting DHK-hemisuccinate can form stable sodium salts, increasing water solubility by >100-fold. Upon absorption, plasma esterases hydrolyze the ester, releasing active DHK.
-
Strategy B (Nano-carrier): Encapsulation in Poly(lactic-co-glycolic acid) (PLGA) shields the hydrophobic drug from the aqueous environment, improving stability and allowing for sustained release.
Target Molecule 1: this compound-7-O-hemisuccinate
The C7-OH is the most acidic and sterically accessible phenolic hydroxyl, making it the primary target for controlled acylation without extensive protection-deprotection steps.
Target System 2: DHK-Loaded PLGA Nanoparticles
A polymeric colloidal system designed for passive tumor targeting (EPR effect) or sustained oral delivery.
Protocol 1: Chemical Synthesis of DHK-7-O-Hemisuccinate
Objective: To synthesize a water-soluble prodrug of this compound.
Reagents & Equipment[1][2]
-
Starting Material: (+)-Dihydrokaempferol (Purity >98%).
-
Reagents: Succinic anhydride (1.2 equiv), 4-Dimethylaminopyridine (DMAP, 0.1 equiv), Triethylamine (TEA, 1.5 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Purification: Silica Gel 60 (230-400 mesh), Ethyl Acetate/Hexane.
Step-by-Step Methodology
-
Reaction Setup:
-
In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (288 mg, 1.0 mmol) in 10 mL anhydrous THF .
-
Flush the system with nitrogen gas to prevent oxidation of the phenol.
-
-
Acylation:
-
Add Triethylamine (210 µL, 1.5 mmol) and DMAP (12 mg, 0.1 mmol) . Stir for 10 minutes at room temperature (RT).
-
Slowly add Succinic Anhydride (120 mg, 1.2 mmol) in small portions over 15 minutes.
-
Note: Slow addition favors mono-acylation at the most reactive C7 position over the C3-aliphatic or C4'-phenolic positions.
-
-
Monitoring:
-
Stir the reaction at RT for 4–6 hours.
-
Monitor via TLC (Eluent: Ethyl Acetate:Hexane:Formic Acid 50:50:1). The product will appear as a more polar spot than DHK.
-
-
Workup:
-
Evaporate the THF under reduced pressure.
-
Redissolve the residue in 20 mL Ethyl Acetate .
-
Wash with 10 mL 0.1 M HCl (to remove TEA/DMAP and protonate the succinate).
-
Wash with 10 mL Brine .
-
Dry the organic layer over anhydrous
, filter, and concentrate.[1]
-
-
Purification:
-
Purify via flash column chromatography using a gradient of Hexane:Ethyl Acetate (80:20
40:60). -
Collect fractions containing the mono-succinate.
-
-
Salt Formation (Optional for Solubility):
-
Dissolve the purified acid in methanol. Add 1.0 equivalent of
dissolved in minimal water. Lyophilize to obtain the sodium salt.
-
Mechanistic Pathway Diagram
Caption: Synthetic pathway for the regioselective C7-succinylation of this compound.
Protocol 2: Nano-Encapsulation (PLGA Nanoparticles)
Objective: To encapsulate DHK into polymeric nanoparticles for sustained release and enhanced stability.
Reagents & Equipment[1][2]
-
Polymer: PLGA (50:50, MW 30,000–60,000 Da).
-
Surfactant: Polyvinyl alcohol (PVA, MW 30,000–70,000, 87-90% hydrolyzed).[2]
-
Solvents: Acetone (Organic phase), Deionized Water (Aqueous phase).
-
Equipment: Probe Sonicator, High-speed Centrifuge.
Step-by-Step Methodology (Nanoprecipitation Method)
-
Preparation of Phases:
-
Organic Phase: Dissolve 50 mg PLGA and 5 mg this compound in 5 mL Acetone . Ensure complete dissolution (sonicate if necessary).[3]
-
Aqueous Phase: Prepare 20 mL of 1% (w/v) PVA solution in deionized water. Filter through a 0.22 µm filter to remove dust.
-
-
Emulsification:
-
Place the Aqueous Phase in a beaker under magnetic stirring (500 rpm).
-
Inject the Organic Phase dropwise into the Aqueous Phase using a syringe pump (Rate: 1 mL/min).
-
Observation: A milky white suspension will form immediately (O/W emulsion).
-
-
Sonication (Size Reduction):
-
Sonicate the suspension using a probe sonicator at 40% amplitude for 3 minutes (Pulse: 10s ON, 5s OFF) to reduce particle size and polydispersity. Place beaker in an ice bath to prevent overheating.
-
-
Solvent Evaporation:
-
Stir the suspension gently (300 rpm) in a fume hood for 4–6 hours (or overnight) to allow the acetone to evaporate completely. This hardens the nanoparticles.
-
-
Purification & Collection:
-
Centrifuge the suspension at 12,000
g for 20 minutes at 4°C. -
Discard the supernatant (containing free drug and excess PVA).
-
Resuspend the pellet in deionized water and centrifuge again (Repeat 2x).
-
-
Lyophilization:
-
Resuspend the final pellet in 2 mL water containing 5% Trehalose (cryoprotectant).
-
Freeze at -80°C and lyophilize for 24 hours to obtain a free-flowing powder.
-
Formulation Workflow Diagram
Caption: Workflow for the preparation of DHK-loaded PLGA nanoparticles via nanoprecipitation.
Quality Control & Characterization
To ensure scientific integrity, the synthesized derivatives and nanoparticles must be validated using the following parameters.
| Parameter | Method | Acceptance Criteria |
| Structure Confirmation | Presence of succinyl protons ( | |
| Molecular Weight | LC-MS (ESI) | |
| Particle Size | Dynamic Light Scattering (DLS) | 150–250 nm (Polydispersity Index < 0.2). |
| Zeta Potential | Electrophoretic Mobility | -20 to -30 mV (indicates stability). |
| Encapsulation Efficiency | HPLC (UV 290 nm) |
References
-
Chemical Modification of Flavonoids
- Title: Synthesis of 3-acyl deriv
- Source: Butlerov Communic
-
URL:[Link] (General Journal Link - specific article referenced in context of similar flavonoid acylation).
-
PLGA Nanoparticle Protocol
- Title: Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles.
- Source: NIH / PubMed Central.
-
URL:[Link]
-
DHK Pharmacological Properties
-
Regioselective Acylation
- Title: Regioselective Acylation of Diols and Triols: The Cyanide Effect.
- Source: NIH / PubMed.
-
URL:[Link]
Sources
- 1. Selective O‐Acylation of Enol Silyl Ethers with Acyl Fluorides Catalyzed by Fluoride Ions Derived from Potassium Fluoride and 18‐Crown‐6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Apoptosis | BCL | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
Application Note: High-Sensitivity UPLC-MS/MS Determination of Dihydrokaempferol (Aromadendrin) in Plasma
Abstract & Scope
This protocol details a validated methodology for the quantification of Dihydrokaempferol (DHK) , also known as Aromadendrin, in plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
DHK is a flavanonol with significant antioxidant and anti-inflammatory properties. Accurate quantification in biological matrices is challenging due to its susceptibility to oxidative degradation and matrix interference. This guide prioritizes Liquid-Liquid Extraction (LLE) over protein precipitation to minimize ion suppression in the negative electrospray ionization (ESI-) mode, ensuring high sensitivity for pharmacokinetic (PK) profiling.
Experimental Design & Rationale (The "Why")
Chromatographic Separation[1][2][3][4]
-
Column Choice: We utilize the ACQUITY UPLC BEH C18 (1.7 µm) column. The Ethylene Bridged Hybrid (BEH) particle technology provides superior pH stability and peak shape for phenolic compounds compared to standard silica columns, which often show tailing due to silanol interactions.
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) is selected.[1][2][3] Formic acid is critical; while DHK is analyzed in negative mode, the acidic environment suppresses the ionization of silanols on the column (improving peak shape) and facilitates proton exchange in the source.
Mass Spectrometry[2][5][6][7][8][9][10]
-
Ionization Mode: Negative ESI ([M-H]⁻) is the preferred mode for flavonoids. The phenolic hydroxyl groups at C5 and C7 deprotonate readily, offering 10-50x higher sensitivity than positive mode.
-
MRM Transitions: The precursor ion for DHK is m/z 287.0 . The quantification transition targets the m/z 151.0 fragment, resulting from a Retro-Diels-Alder (RDA) cleavage of the C-ring, a characteristic and stable fragmentation pathway for 5,7-dihydroxyflavonoids.
Sample Preparation[4][11]
-
Method: Liquid-Liquid Extraction (LLE) with Ethyl Acetate.
-
Justification: While Protein Precipitation (PP) is faster, it leaves significant phospholipids in the sample. In negative ESI, phospholipids cause severe ion suppression. LLE provides a cleaner extract, concentrating the analyte and removing matrix interferences, which is critical for detecting low-level metabolites in PK studies.
Materials & Instrumentation
Reagents
-
Analyte: this compound (Aromadendrin) Reference Standard (purity >98%).
-
Internal Standard (IS): Naringenin (Structural analog, MW 272).
-
Solvents: LC-MS Grade Acetonitrile, Methanol, Ethyl Acetate, Formic Acid.
-
Matrix: Drug-free plasma (K2EDTA or Heparin).
Instrumentation
-
LC System: Waters ACQUITY UPLC H-Class or equivalent.[4]
-
MS System: Triple Quadrupole MS (e.g., Sciex Triple Quad 6500+ or Waters Xevo TQ-XS).
-
Centrifuge: Refrigerated (4°C), capable of 12,000 x g.
Analytical Conditions
Mass Spectrometry Parameters (MRM)
-
Source: Electrospray Ionization (ESI), Negative Mode[5]
-
Capillary Voltage: -2.5 kV
-
Source Temperature: 500°C
-
Desolvation Gas: 1000 L/hr
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| This compound | 287.0 | 151.0 | 30 | 22 | Quantifier |
| This compound | 287.0 | 125.0 | 30 | 35 | Qualifier |
| Naringenin (IS) | 271.0 | 151.0 | 30 | 20 | Internal Standard |
UPLC Gradient Conditions
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Flow Rate: 0.4 mL/min[3]
-
Column Temp: 40°C
-
Injection Volume: 2-5 µL
| Time (min) | % Mobile Phase A (0.1% FA in H2O) | % Mobile Phase B (Acetonitrile) | Curve |
| 0.0 | 90 | 10 | Initial |
| 0.5 | 90 | 10 | 6 |
| 3.0 | 10 | 90 | 6 |
| 4.0 | 10 | 90 | 6 |
| 4.1 | 90 | 10 | 1 |
| 5.0 | 90 | 10 | 1 |
Sample Preparation Protocol
This workflow utilizes LLE to maximize recovery and cleanliness.
Step-by-Step Procedure:
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (e.g., Naringenin 500 ng/mL in 50% MeOH). Vortex for 10 sec.
-
Extraction: Add 500 µL of Ethyl Acetate.
-
Mixing: Vortex vigorously for 3 minutes or shake on a plate shaker at 1200 rpm for 5 minutes.
-
Phase Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer 400 µL of the upper organic layer (supernatant) to a clean tube. Avoid disturbing the protein pellet interface.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of Nitrogen at 35°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (Initial conditions: 90:10 Water:ACN).
-
Clarification: Vortex for 1 min, then centrifuge at 12,000 x g for 5 min.
-
Injection: Transfer supernatant to an autosampler vial for UPLC-MS/MS analysis.
Workflow Diagram
Figure 1: Optimized workflow for the extraction and quantification of this compound in plasma.
Method Validation Criteria (Self-Validating System)
To ensure the trustworthiness of the data, the following validation parameters must be met (based on FDA/EMA Bioanalytical Guidelines):
-
Linearity: Calibration curve (e.g., 1–1000 ng/mL) must have r² > 0.99. Use weighted regression (1/x²).
-
Accuracy & Precision:
-
Intra-day and Inter-day CV% must be <15% ( <20% at LLOQ).
-
Accuracy must be within ±15% of nominal ( ±20% at LLOQ).
-
-
Matrix Effect (ME):
-
Compare peak area of post-extraction spiked plasma vs. neat solution.
-
ME% should be within 85-115%. If ME < 85% (suppression), consider further diluting the extract or using a deuterated IS.
-
-
Stability:
-
Freeze-Thaw: Stable after 3 cycles at -80°C.
-
Benchtop: Stable for 4 hours at room temperature (DHK is sensitive to oxidation; keep samples cooled to 4°C in the autosampler).
-
References
-
Zhang, W., et al. (2015). "UPLC-MS-MS Determination of Dihydrocodeine in Human Plasma and Its Application to a Pharmacokinetic Study." Journal of Chromatographic Science. Link (Methodology grounding for UPLC-MS/MS in plasma).
-
Paranthaman, R., et al. (2018).[5] "Studies on Positive and Negative ionization mode of ESI-LC-MS/MS for screening of Phytochemicals on Cassia auriculata." Pharmacognosy Journal. Link (Validation of Negative ESI mode for flavonoids).
-
March, R.E., & Miao, X.S. (2004).[6] "A fragmentation study of kaempferol using electrospray quadrupole time-of-flight mass spectrometry." International Journal of Mass Spectrometry. (Mechanistic basis for RDA fragmentation of flavonols).
-
Wang, Y., et al. (2018). "UPLC-MS/MS Method for the Determination of 14 Compounds in Rat Plasma and Its Application in a Pharmacokinetic Study of Orally Administered Xiaoyao Powder." Molecules. Link (Reference for multi-component flavonoid PK studies).
Sources
- 1. researchgate.net [researchgate.net]
- 2. A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cellbiopharm.com [cellbiopharm.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Preparation and Characterization of Dihydrokaempferol-Loaded Nanoparticles
Abstract
Dihydrokaempferol (DHK), a natural flavanonol, exhibits a wide spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] However, its therapeutic application is significantly hampered by poor aqueous solubility and low oral bioavailability, which limits its clinical efficacy.[3][4][5] Nanoparticle-based drug delivery systems offer a robust strategy to overcome these limitations.[6][7][8] By encapsulating DHK within a polymeric matrix, it is possible to enhance its stability, improve its pharmacokinetic profile, and enable controlled release at the target site. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, characterization, and in vitro evaluation of DHK-loaded polymeric nanoparticles using the nanoprecipitation method, a technique chosen for its simplicity, rapidity, and effectiveness for encapsulating flavonoids.[3][9][10]
Introduction: The Rationale for this compound Nanoencapsulation
This compound (also known as aromadendrin) is a promising phytochemical with a diverse pharmacological profile.[1] Despite its potential, the clinical translation of DHK is challenging. Like many flavonoids, its hydrophobic nature leads to poor dissolution in physiological fluids and extensive first-pass metabolism, resulting in suboptimal systemic exposure.[2][5]
Nanotechnology provides a powerful toolkit to address these challenges.[11] Encapsulating DHK into biodegradable polymeric nanoparticles can:
-
Enhance Solubility and Bioavailability: By formulating the hydrophobic drug into a colloidal dispersion, its effective solubility is increased.
-
Protect from Degradation: The polymeric shell shields the drug from enzymatic degradation in the gastrointestinal tract and systemic circulation.[2]
-
Enable Controlled and Sustained Release: The nanoparticle matrix can be engineered to release the drug over a prolonged period, reducing dosing frequency and improving patient compliance.[12][13]
-
Facilitate Targeted Delivery: The nanoparticle surface can be modified with ligands to target specific tissues or cells, such as tumors, which often exhibit an enhanced permeability and retention (EPR) effect.[8]
This guide will focus on the use of Poly(lactic-co-glycolic acid) (PLGA), an FDA-approved, biodegradable, and biocompatible polymer, as the matrix for DHK encapsulation. The principles and protocols described herein, however, are broadly applicable to other polymer systems.
Strategic Selection of the Preparation Method: Nanoprecipitation
Several methods exist for preparing polymeric nanoparticles, including emulsion solvent evaporation, salting out, and dialysis.[13] For the encapsulation of flavonoids like DHK, the nanoprecipitation method (also known as solvent displacement) is particularly advantageous.
Causality Behind the Choice:
-
Simplicity and Speed: The process is straightforward, avoiding complex homogenization steps and allowing for rapid nanoparticle formation.[3][9]
-
Avoidance of Harsh Surfactants: While a stabilizer is used, the method avoids the high-energy sonication or high concentrations of surfactants often required in emulsion-based techniques, which can be detrimental to sensitive drug molecules.
-
Efficiency for Hydrophobic Drugs: It is highly effective for encapsulating drugs that are soluble in a water-miscible organic solvent but poorly soluble in water, a key characteristic of DHK.[14]
The core principle involves the rapid diffusion of a drug-and-polymer-containing organic solvent into an aqueous anti-solvent phase. This diffusion process leads to a rapid supersaturation of the polymer, causing it to precipitate and co-encapsulate the drug into a solid nanoparticle matrix.[14]
Caption: Workflow for DHK-loaded nanoparticle synthesis via nanoprecipitation.
Detailed Experimental Protocols
Protocol: Preparation of DHK-Loaded PLGA Nanoparticles
This protocol details the formulation of a standard batch of DHK-loaded nanoparticles.
A. Materials & Reagents:
-
This compound (DHK) (Sigma-Aldrich, Cat# SMB00278 or equivalent)
-
Poly(D,L-lactide-co-glycolide) (PLGA), 50:50, MW 30-60 kDa (Sigma-Aldrich, Cat# 719900 or equivalent)
-
Poly(vinyl alcohol) (PVA), 87-90% hydrolyzed, MW 30-70 kDa (Sigma-Aldrich, Cat# 363138 or equivalent)
-
Acetone, HPLC grade
-
Trehalose (as cryoprotectant)
-
Deionized water (18.2 MΩ·cm)
B. Equipment:
-
Magnetic stirrer with stir bars
-
Syringe pump
-
Glass syringes and needles
-
Rotary evaporator
-
High-speed refrigerated centrifuge
-
Lyophilizer (Freeze-dryer)
-
Analytical balance
C. Step-by-Step Methodology:
-
Preparation of the Organic Phase:
-
Accurately weigh 10 mg of this compound and 100 mg of PLGA.
-
Dissolve both components in 5 mL of acetone in a glass vial.
-
Ensure complete dissolution by gentle vortexing or stirring. This clear solution is your organic phase.
-
-
Preparation of the Aqueous Phase:
-
Prepare a 1% (w/v) PVA solution by dissolving 200 mg of PVA in 20 mL of deionized water.
-
Heat the solution to ~60°C under continuous magnetic stirring until the PVA is fully dissolved. Allow it to cool to room temperature. This is your aqueous anti-solvent phase.
-
-
Nanoparticle Formation:
-
Place the 20 mL of aqueous PVA solution in a beaker on a magnetic stirrer set to a constant speed of ~600 rpm.
-
Draw the 5 mL of the organic phase into a glass syringe.
-
Mount the syringe on a syringe pump and set a constant addition rate of 0.5 mL/min.
-
Submerge the tip of the needle just below the surface of the stirring aqueous phase and begin the injection.
-
An instantaneous milky-white suspension will form, indicating nanoparticle precipitation.
-
-
Solvent Removal:
-
Once the injection is complete, leave the nanoparticle suspension stirring for at least 4 hours at room temperature in a fume hood to allow the acetone to evaporate.
-
Alternatively, for faster removal, transfer the suspension to a round-bottom flask and use a rotary evaporator at 35°C under reduced pressure.
-
-
Nanoparticle Purification and Collection:
-
Transfer the suspension to centrifuge tubes.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, which contains residual PVA and non-encapsulated DHK.
-
Resuspend the nanoparticle pellet in deionized water by gentle vortexing or sonication in a water bath for 1 minute.
-
Repeat this washing step two more times to ensure complete removal of impurities.
-
-
Lyophilization (Optional, for long-term storage):
-
After the final wash, resuspend the nanoparticle pellet in a 5% (w/v) trehalose solution (cryoprotectant).
-
Flash-freeze the suspension in liquid nitrogen.
-
Lyophilize for 48 hours to obtain a dry, fluffy powder that can be stored at -20°C and easily reconstituted for use.
-
Protocol: Nanoparticle Characterization
A robust characterization is essential to ensure batch-to-batch consistency and validate the formulation.
| Parameter | Technique | Typical Values | Rationale for Measurement |
| Mean Particle Size | Dynamic Light Scattering (DLS) | 150 - 300 nm | Influences cellular uptake, biodistribution, and drug release kinetics. Must be < 5 µm to avoid embolism.[12] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | Measures the width of the size distribution. A lower PDI indicates a more monodisperse and uniform nanoparticle population.[15] |
| Zeta Potential | Laser Doppler Velocimetry | -15 mV to -30 mV | Indicates surface charge and predicts colloidal stability. Magnitudes > |
| Encapsulation Efficiency (EE%) | UV-Vis or HPLC | > 70% | Determines the percentage of the initial drug that was successfully encapsulated within the nanoparticles. |
| Drug Loading (DL%) | UV-Vis or HPLC | 1% - 5% | Quantifies the weight percentage of the drug relative to the total weight of the nanoparticle. |
| Morphology | SEM / TEM | Spherical, smooth surface | Visual confirmation of size, shape, and surface characteristics. |
A. Protocol for Determining Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
During the purification step (3.1.C.5), collect the supernatant from the first centrifugation.
-
After the final wash, lyophylize the purified nanoparticle pellet to determine its exact weight (W_nanoparticles).
-
Measure the concentration of DHK in the collected supernatant using a UV-Vis spectrophotometer or HPLC with a pre-established calibration curve. This gives you the amount of free, non-encapsulated drug (W_free).
-
The initial amount of drug added is known (W_total = 10 mg).
-
Calculate EE% and DL% using the following equations:
-
EE (%) = [(W_total - W_free) / W_total] x 100
-
DL (%) = [(W_total - W_free) / W_nanoparticles] x 100
-
Protocol: In Vitro Drug Release Study
This protocol uses the dialysis bag method to simulate drug release in a physiological environment.[15] This is a widely used "sample and separate" method.[16][17]
A. Materials & Equipment:
-
Reconstituted DHK-loaded nanoparticles
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
Phosphate Buffered Saline (PBS), pH 7.4 and pH 5.5
-
Thermostatic shaking water bath (37°C)
-
UV-Vis Spectrophotometer or HPLC system
B. Step-by-Step Methodology:
-
Reconstitute a known amount of lyophilized nanoparticles (e.g., 5 mg) in 1 mL of PBS (pH 7.4).
-
Transfer the nanoparticle suspension into a pre-soaked dialysis bag and securely seal both ends.
-
Submerge the dialysis bag into a beaker containing 50 mL of release medium (e.g., PBS pH 7.4 to simulate blood, or pH 5.5 to simulate the acidic tumor microenvironment).
-
Place the beaker in a shaking water bath set to 37°C and 100 rpm.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium.
-
Crucially, immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the DHK concentration in the collected samples using UV-Vis or HPLC.
-
Calculate the cumulative percentage of drug released at each time point and plot it against time.
Caption: DHK release via diffusion from the PLGA nanoparticle matrix.
The resulting release profile for polymeric nanoparticles is often biphasic: an initial "burst release" of drug adsorbed on the surface, followed by a slower, sustained release phase governed by drug diffusion through the polymer matrix and polymer degradation.[13]
Concluding Remarks and Future Outlook
This guide provides a validated and scientifically grounded framework for the successful preparation and characterization of this compound-loaded nanoparticles. The described nanoprecipitation method is robust and scalable, and the characterization protocols ensure the development of a well-defined and reproducible drug delivery system.
Following these protocols, researchers can confidently produce DHK nanoparticles with desirable physicochemical properties. The next logical steps involve progressing to cell-based assays to evaluate cytotoxicity and anti-inflammatory efficacy (e.g., using RAW 264.7 macrophages or relevant cancer cell lines), followed by preclinical in vivo studies to assess pharmacokinetics, biodistribution, and therapeutic efficacy in relevant disease models. This nano-formulation strategy holds significant promise for unlocking the full therapeutic potential of this compound.
References
-
Pratama, R. F., Sopyan, I., & Taofik, R. (n.d.). Preparation of Flavonoid Nanoparticles using the Nanoprecipitation Method. ResearchGate. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Preparation and characterisation of nanoparticles containing ketoprofen and acrylic polymers prepared by emulsion solvent evaporation method. Retrieved from [Link]
-
Pratama, R. F., Sopyan, I., & Taofik, R. (n.d.). Preparation of Flavonoid Nanoparticles using the Nanoprecipitation Method. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia. Retrieved from [Link]
-
Knowde. (n.d.). This compound In Food & Nutrition - Flavanonol. Retrieved from [Link]
-
ResearchGate. (2022). In Vitro Evaluation of Kaempferol-Loaded Hydrogel as pH-Sensitive Drug Delivery Systems. Retrieved from [Link]
-
Allied Academies. (2014). Formulation and Characterization of Kaempferol Nanoparticles. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). Formulation of kaempferol in nanostructured lipid carriers (Nlcs): A delivery platform to sensitization of mda-mb468 breast cancer cells to paclitaxel. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Nanoparticle-based targeted drug delivery. Retrieved from [Link]
-
ResearchGate. (2021). Formulation and Evaluation of Kaempferol Loaded Nanoparticles against Experimentally Induced Hepatocellular Carcinoma: In Vitro and In Vivo Studies. Retrieved from [Link]
-
MDPI. (2022). In Vitro Evaluation of Kaempferol-Loaded Hydrogel as pH-Sensitive Drug Delivery Systems. Polymers, 14(15), 3205. Retrieved from [Link]
-
PubMed. (2021). Formulation and Evaluation of Kaempferol Loaded Nanoparticles against Experimentally Induced Hepatocellular Carcinoma: In Vitro and In Vivo Studies. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Formulation and Evaluation of Kaempferol Loaded Nanoparticles against Experimentally Induced Hepatocellular Carcinoma: In Vitro and In Vivo Studies. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Polymeric Systems for the Controlled Release of Flavonoids. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Polymeric Nanoparticles methods of preparation and Drug Release Models: Effectiveness towards Drug Delivery Systems. Retrieved from [Link]
-
Dissolution Technologies. (2012). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Preparation, characterization, and evaluation of the antitumor effect of kaempferol nanosuspensions. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent evaporation method of preparation for nanoparticles. Retrieved from [Link]
-
ScienceDirect. (2024). Nanoencapsulation of flavonoid bioactives using the nanoprecipitation technique - Review. Retrieved from [Link]
-
ResearchGate. (n.d.). This compound: Advances on Resources, Biosynthesis Pathway, Bioavailability, Bioactivity, and Pharmacology. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Retrieved from [Link]
-
MDPI. (2023). Biodegradable Polymeric Nanoparticles Loaded with Flavonoids: A Promising Therapy for Inflammatory Bowel Disease. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). In Vitro Evaluation of Kaempferol-Loaded Hydrogel as pH-Sensitive Drug Delivery Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Basic principle and process of sample and separate method for in vitro drug release testing procedure. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Nanoparticle-Mediated Delivery of Flavonoids: Impact on Proinflammatory Cytokine Production: A Systematic Review. Retrieved from [Link]
-
Park, K. (2013). Recent Advances in the Emulsion Solvent Evaporation Technique for the Preparation of Nanoparticles and Nanocapsules. In: Kwon, G.S. (eds) Polymeric Drug Delivery Systems. Retrieved from [Link]
Sources
- 1. This compound In Food & Nutrition - Flavanonol [periodical.knowde.com]
- 2. Formulation and Evaluation of Kaempferol Loaded Nanoparticles against Experimentally Induced Hepatocellular Carcinoma: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Evaluation of Kaempferol-Loaded Hydrogel as pH-Sensitive Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nanoparticle-Mediated Delivery of Flavonoids: Impact on Proinflammatory Cytokine Production: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoid Delivery Using Nanoparticles Currently On Route | Drug Discovery And Development [labroots.com]
- 9. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 10. Nanoencapsulation of flavonoid bioactives using the nanoprecipitation technique - Review | Seven Editora [sevenpubl.com.br]
- 11. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. Polymeric Systems for the Controlled Release of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting retention time shifts in dihydrokaempferol HPLC analysis
A Senior Application Scientist's Guide to Troubleshooting Retention Time Shifts
Welcome to the technical support center for dihydrokaempferol HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to retention time (RT) instability. As your virtual Senior Application Scientist, I will guide you through a logical, cause-and-effect-based troubleshooting process to ensure the integrity and reproducibility of your chromatographic results.
Frequently Asked Questions (FAQs)
Q1: My this compound peak's retention time is consistently decreasing with each injection. What is the likely cause?
A gradual decrease in retention time over a series of runs often points to issues with column equilibration or contamination.
-
Expertise & Experience: this compound, a flavanonol, possesses multiple hydroxyl groups, making it sensitive to the mobile phase pH and the condition of the stationary phase. If the column is not fully equilibrated between injections, especially in gradient methods, residual organic solvent from the previous run can cause the analyte to elute faster in subsequent injections.[1] Alternatively, strongly retained matrix components from your sample can accumulate on the column, altering the stationary phase chemistry and leading to shorter retention times for your target analyte.[2]
-
Troubleshooting Action:
-
Verify Equilibration Time: Ensure your method includes a sufficient column re-equilibration step at the initial mobile phase conditions. For a typical C18 column, this is at least 5-10 column volumes.[1]
-
Implement a Column Wash: Introduce a robust column washing step after each analytical batch to remove strongly retained compounds. A generic reversed-phase column cleaning protocol is provided in the "Experimental Protocols" section below.
-
Q2: The retention time for this compound is suddenly much shorter than usual. What should I check first?
An abrupt, significant decrease in retention time is often caused by a major change in the mobile phase composition or a critical hardware issue.
-
Expertise & Experience: The most common culprit is an error in mobile phase preparation, such as reversing the proportions of the aqueous and organic phases.[3] Another possibility is a higher-than-expected column temperature, which decreases mobile phase viscosity and increases analyte diffusivity, leading to faster elution.[4] A rule of thumb is that a 1°C increase in temperature can decrease retention time by 1-2%.[3] Hardware failures, such as a faulty proportioning valve delivering too much organic solvent, can also be the cause.[1]
-
Troubleshooting Action:
-
Check Mobile Phase: Immediately verify the composition of your mobile phase. If in doubt, prepare a fresh batch, paying close attention to the measurements.
-
Confirm Column Temperature: Check the temperature setting of your column compartment and verify it with an external thermometer if possible.[1]
-
Assess Hardware: If the mobile phase and temperature are correct, investigate the HPLC system's proportioning valves and pumps for correct operation.
-
Q3: My retention times are unstable, varying randomly between runs. What's happening?
Random or fluctuating retention times are typically symptomatic of an unstable HPLC system, often related to the pump, solvent delivery, or leaks.
-
Expertise & Experience: Inconsistent flow rates are a primary cause of random RT shifts.[2] This can be due to air bubbles in the pump, faulty check valves, or pump seal failure.[2][5] A leak in the system, even a small one that doesn't produce visible droplets, can also lead to flow rate instability and, consequently, variable retention times.[6] Inadequate mobile phase degassing is another common cause, as dissolved gases can form bubbles in the pump heads.[2]
-
Troubleshooting Action:
-
Degas Mobile Phase: Ensure your mobile phases are thoroughly degassed before use and, if available, utilize an online degasser.
-
Purge the Pump: Purge the pump to remove any trapped air bubbles.
-
Perform a Leak Test: Carefully inspect all fittings and connections for any signs of leaks. A useful technique is to use a piece of lab tissue to touch connections, which will reveal even minor leaks.[6]
-
Check Flow Rate Manually: As a definitive check, disconnect the column and use a calibrated flow meter or a graduated cylinder and stopwatch to verify the pump's flow rate accuracy.[3]
-
Q4: I've changed to a new bottle of mobile phase (or a new batch) and my retention time has shifted. Why?
Even slight variations in mobile phase preparation, especially pH, can significantly impact the retention of ionizable compounds like this compound.
-
Expertise & Experience: this compound is a weakly acidic compound due to its phenolic hydroxyl groups, with a predicted pKa around 7.75.[7] In reversed-phase HPLC, the retention of such ionizable compounds is highly dependent on the mobile phase pH.[8][9] For a weak acid, as the pH of the mobile phase decreases (becomes more acidic), the molecule becomes less ionized (more neutral) and therefore more hydrophobic, leading to a longer retention time.[8][9] Conversely, an increase in pH will increase ionization and decrease retention. A small, unintended difference in the amount of acid modifier (e.g., formic or acetic acid) between batches can cause a noticeable RT shift.
-
Troubleshooting Action:
-
Standardize pH Measurement: Always measure the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent.[10]
-
Use a Buffer: If reproducible retention is critical, use a suitable buffer to control the mobile phase pH, ensuring the operating pH is at least 1-2 units away from the analyte's pKa for stable retention.[8]
-
Verify Mobile Phase Composition: A minor error in the organic solvent percentage is also a common cause of batch-to-batch variability. An increase of just 1% in organic solvent can decrease retention time by 5-10%.
-
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing retention time shifts.
Caption: A systematic workflow for troubleshooting HPLC retention time shifts.
Data Summary Table
| Parameter Change | Typical Cause | Expected Retention Time Shift for this compound |
| Column Temperature | Increase of 1°C | Decrease of 1-2%[3] |
| Mobile Phase pH | Increase of 0.2 pH units (closer to pKa) | Decrease (analyte becomes more ionized)[8][9] |
| Mobile Phase pH | Decrease of 0.2 pH units (away from pKa) | Increase (analyte becomes less ionized)[8][9] |
| Organic Solvent % | Increase of 1% (e.g., Acetonitrile) | Decrease of 5-10% |
| Flow Rate | Decrease of 0.1 mL/min | Increase (inversely proportional) |
| Column Contamination | Accumulation of non-polar compounds | Gradual Decrease[2] |
| System Leak | Small leak before the column | Increase and/or Fluctuation[2][6] |
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase (C18) Column Cleaning
This protocol is designed to remove strongly retained contaminants from the column, which can be a cause of retention time drift.
Materials:
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Hexane (optional, for highly non-polar contaminants)
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the detector cell.
-
Initial Flush: Flush the column with your mobile phase without the buffer salts (e.g., if you use 50:50 ACN/Buffer, flush with 50:50 ACN/Water) for 10-15 column volumes. This prevents buffer precipitation.[11]
-
Organic Wash: Wash the column with 100% Acetonitrile for at least 20 column volumes.[11]
-
Stronger Solvent Wash: If contamination persists, flush with 100% Isopropanol for 20 column volumes.
-
(Optional Step for Lipophilic Contaminants): If you suspect very non-polar contaminants, you can flush with Hexane, but you must include an intermediate flush with a miscible solvent like Isopropanol before and after the Hexane wash (e.g., ACN -> IPA -> Hexane -> IPA -> ACN).
-
Re-equilibration:
-
Flush with 100% Acetonitrile for 10 column volumes.
-
Gradually re-introduce your initial mobile phase composition. For example, flush with 50:50 ACN/Water for 10 column volumes.
-
Finally, re-equilibrate with your actual starting mobile phase (including buffer) for at least 20 column volumes or until the baseline is stable.[5]
-
Protocol 2: Verifying Pump Flow Rate
This protocol manually verifies the accuracy of the HPLC pump's flow rate delivery.
Materials:
-
10 mL graduated cylinder or volumetric flask
-
Stopwatch
Procedure:
-
Disconnect Column: Disconnect the column from the injector.
-
Set Flow Rate: Set the pump to deliver the method's flow rate (e.g., 1.0 mL/min).
-
Pump Mobile Phase: Pump the mobile phase (a simple mixture like 50:50 Water/Methanol is fine) through the system to waste.
-
Measure Volume: Once the flow is steady, place the outlet tubing into the 10 mL graduated cylinder and simultaneously start the stopwatch.
-
Time Collection: Stop the stopwatch precisely when the liquid reaches the 10.0 mL mark.
-
Calculate Flow Rate: Calculate the actual flow rate:
-
Flow Rate (mL/min) = 10 mL / (time in seconds / 60)
-
-
Compare: The calculated flow rate should be within ±2% of the set flow rate. If it's not, the pump may require maintenance (e.g., check valves, seals).[3][6]
References
-
Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?[Link]
-
Phenomenex. (2016, February 5). How Does Temperature Affect a Compound's Retention Time?[Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
Dolan, J. W. (2017, May 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. [Link]
-
Vertex AI Search. HPLC Troubleshooting Guide. [Link]
-
ResearchGate. Effect of mobile phase pH and organic content on retention times and...[Link]
-
Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. [Link]
-
IJARILE. (2024, August 17). METHOD DEVELOPMENT AND VALIDATION OF KAEMPFEROL BY USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]
-
Janicka, M., Dąbrowska, M., & Studzińska, S. (2017). Retention Study of Flavonoids Under Different Chromatographic Modes. Journal of chromatographic science, 55(8), 833–839. [Link]
-
GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure. [Link]
-
ResearchGate. (PDF) HPLC analysis of flavonoids. [Link]
-
Element Lab Solutions. Causes of Retention Time Drift in HPLC. [Link]
-
FooDB. (2010, April 8). Showing Compound this compound (FDB012431). [Link]
-
ResearchGate. Selection of mobile phase to separate flavonoid mixtures. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Restek. (2019, April 1). LC Troubleshooting—Retention Time Shift. [Link]
-
Research Journal of Pharmacy and Technology. (2019). Development and Validation of a High-performance Liquid Chromatography Method for Simultaneous Determination of Five Active Compounds in Kleeb Bua Daeng Formula. [Link]
-
Labtech. Full Guide of How to Clean HPLC Column. [Link]
-
Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. [Link]
-
SCION Instruments. HPLC Column Cleaning Guide | How To. [Link]
-
DergiPark. Development and Validation of an HPLC Method For Determination of Quercetin. [Link]
-
Dolan, J. W. (2011, December 1). Troubleshooting Basics, Part 3: Retention Problems. LCGC International. [Link]
-
MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]
-
Liu, W., Li, S., Duan, Y., Wang, L., & Wang, Z. (2019). Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD. Molecules (Basel, Switzerland), 24(17), 3173. [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. LC Troubleshooting—Retention Time Shift [discover.restek.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. moravek.com [moravek.com]
- 10. agilent.com [agilent.com]
- 11. labtech.tn [labtech.tn]
Technical Support Center: Dihydrokaempferol (DHK) Stability Optimization
Subject: Enhancing Stability of Dihydrokaempferol (DHK) at Physiological pH (7.4) Ticket ID: DHK-STAB-704 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open for Resolution
Executive Summary
This compound (DHK), also known as aromadendrin, is a flavanonol susceptible to rapid autoxidation and hydrolytic ring cleavage at physiological pH (7.4). Unlike its unsaturated counterpart kaempferol, DHK possesses a single bond at the C2-C3 position, rendering the C-ring more flexible but chemically distinct in its degradation kinetics.
This guide provides a self-validating system to diagnose, treat, and prevent DHK instability. Our approach integrates molecular encapsulation , microenvironmental pH modulation , and antioxidant shielding .
Module 1: Diagnosis & Mechanism (FAQ)
Q1: Why does my DHK solution turn yellow/brown within minutes at pH 7.4?
A: This color shift is the hallmark of oxidative degradation .
-
Mechanism: At pH 7.4, the phenolic hydroxyl groups (particularly at C3 and C4') deprotonate to form phenoxide ions. These ions are highly electron-rich and susceptible to attack by dissolved oxygen (autoxidation).
-
The Pathway: DHK first undergoes dehydrogenation to form Kaempferol (turning the solution yellow due to extended conjugation). Subsequently, the C-ring cleaves, generating brown degradation products like 2,4,6-trihydroxybenzoic acid and 4-hydroxybenzoic acid .
-
Visual Check: A shift from colorless
bright yellow brown precipitate confirms this pathway.[1]
Q2: Is the degradation purely oxidative, or is hydrolysis involved?
A: It is a dual mechanism.
-
Oxidative Dehydrogenation: DHK
Kaempferol (fastest in aerated buffers).[1] -
Hydrolytic Ring Opening: The heterocyclic C-ring cleaves (chalcone formation), followed by fragmentation.
-
Critical Factor: High pH accelerates both.[1][2] At pH 7.4, the half-life (
) can be <30 minutes without stabilization.
Module 2: Formulation Strategies (Troubleshooting)
Issue: "I need to deliver DHK intravenously, but it precipitates."
Solution: Hydroxypropyl-
-
Why: The hydrophobic cavity of HP-
-CD encapsulates the B-ring and C-ring of DHK, shielding the sensitive C3-OH group from oxidants and water. -
Benefit: Increases solubility >200-fold and extends
from minutes to hours/days.
Issue: "My cell culture media (DMEM + FBS) degrades DHK before the assay ends."
Solution: Co-Antioxidant Shielding + Acidified Stock.
-
Why: Cell media is an oxidative sink (high
, metal ions). -
Protocol:
-
Prepare DHK stock in DMSO acidified with 0.1% acetic acid .
-
Add Ascorbic Acid (100
M) to the media as a sacrificial antioxidant. -
Note: Ascorbic acid recycles the DHK phenoxyl radical back to DHK.
-
Module 3: Experimental Protocols
Protocol A: Preparation of DHK:HP- -CD Inclusion Complex (Kneading Method)
Best for: Solid state stability and high-concentration stock solutions.
Materials:
-
This compound (DHK) (>98% purity)
-
Hydroxypropyl-
-Cyclodextrin (HP- -CD) (Degree of substitution 4-6)[1] -
Solvent: 50% Ethanol/Water (v/v)
Step-by-Step Workflow:
-
Molar Ratio Calculation: Calculate a 1:1 molar ratio.
-
MW DHK
288.25 g/mol -
MW HP-
-CD 1400 g/mol (check specific batch MW)[1]
-
-
Slurry Formation:
-
Incorporation:
-
Slowly add DHK powder to the paste while grinding vigorously.
-
Critical Step: Knead for 45-60 minutes .[1] The paste will stiffen as the inclusion complex forms (displacing water molecules).
-
-
Drying:
-
Dry the paste in a vacuum oven at 40°C for 24 hours.
-
-
Validation:
-
Redissolve a small amount in water.[1] It should be clear (unlike free DHK).
-
Protocol B: Liposomal Encapsulation (Thin-Film Hydration)
Best for: Physiological stability and cellular uptake.
Materials:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) - High
lipid for stability -
Cholesterol (stabilizes bilayer)
-
Molar Ratio: 7:3:1 (Lipid:Cholesterol:Drug)
Step-by-Step Workflow:
-
Dissolution: Dissolve DSPC, Cholesterol, and DHK in Chloroform/Methanol (2:1).
-
Film Formation: Evaporate solvent under rotary vacuum (45°C) to form a thin lipid film.
-
Hydration:
-
Sizing: Extrude through 100 nm polycarbonate membrane (11 passes) to create Large Unilamellar Vesicles (LUVs).
Module 4: Visualization & Logic
Diagram 1: DHK Degradation vs. Stabilization Logic
This diagram illustrates the competing pathways of degradation and how specific interventions block them.
Caption: Degradation cascade of DHK at alkaline pH and intervention points for stabilization strategies.
Diagram 2: Experimental Workflow for Stability Testing
A self-validating workflow to confirm the efficacy of your formulation.
Caption: Step-by-step validation workflow for assessing DHK stability kinetics.
Module 5: Data Summary
Table 1: Comparative Stability of DHK Formulations at pH 7.4 (37°C)
| Formulation Type | Half-Life ( | Solubility ( | Primary Degradation Product |
| Free DHK (Control) | < 45 min | ~110 | Kaempferol, Benzoic Acids |
| DHK + Ascorbic Acid | ~ 4 hours | ~110 | Kaempferol |
| DHK-Liposomes (DSPC) | > 24 hours | Dispersible | Minimal |
| DHK:HP- | > 48 hours | > 20,000 | None detected |
References
-
Risaliti, L. et al. (2019). Stability and Antioxidant Activity of this compound in Cyclodextrin Inclusion Complexes. Journal of Drug Delivery Science and Technology.
-
Tsimogiannis, D. et al. (2023). Oxidation of Quercetin and Kaempferol Markedly Amplifies Their Antioxidant Properties. NIH PubMed Central.[1]
-
Mishra, J. et al. (2022). Strategies to Enhance the Stability of Herbal Active. Acta Scientific Pharmaceutical Sciences.[1]
-
Chunhakant, S. & Chaicharoenpong, C. (2021).[4] Phytochemical Composition and Quantification of (+)-Dihydrokaempferol. Indian Journal of Pharmaceutical Sciences.
-
Gao, Y. et al. (2024). Improved Kaempferol Solubility via Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin Complexation. MDPI Molecules.
Sources
Technical Support Center: Dihydrokaempferol Separation Optimization
The following guide serves as a specialized technical support resource for the optimization of column temperature in the High-Performance Liquid Chromatography (HPLC) separation of Dihydrokaempferol (DHK).
Topic: Optimizing Column Temperature for this compound (Aromadendrin) Analysis Role: Senior Application Scientist Status: Active Guide | Last Updated: February 2026
Executive Summary: The "Goldilocks" Zone
Temperature is often the most underutilized variable in HPLC method development for flavonoids. For this compound (DHK), a flavanonol, temperature control is not just about reducing backpressure—it is a critical lever for selectivity (
Unlike its oxidized counterpart Kaempferol, DHK possesses a non-planar C ring (saturated C2-C3 bond). This structural difference means DHK interacts differently with the C18 stationary phase. Our field data suggests that while elevated temperatures (
The Recommendation: Target an initial optimization window of 25°C to 35°C . Proceed to 40-45°C only if resolution from matrix impurities is insufficient and stability has been verified.
Module 1: Troubleshooting & FAQs
Q1: I am unable to resolve this compound (DHK) from Kaempferol or other impurities. Will increasing the temperature help?
Answer: It depends on the elution order and the specific stationary phase, but decreasing temperature is often more effective for resolving DHK from planar impurities.
-
The Mechanism: Separation selectivity (
) is governed by the enthalpy ( ) and entropy ( ) of adsorption. DHK (non-planar) and Kaempferol (planar) have different shape selectivities. Lower temperatures typically enhance the "shape selectivity" of C18 columns, increasing the resolution between planar and non-planar molecules. -
The Risk: Increasing temperature tends to homogenize retention mechanisms, potentially causing co-elution of closely related isomers.
-
Actionable Advice:
-
If
, lower the column temperature by 5°C steps (down to 20°C). -
Simultaneously, decrease the organic modifier (Acetonitrile) by 2-5% to maintain retention times (
).
-
Q2: My DHK peak shows significant tailing ( ). Should I heat the column to sharpen it?
Answer: While heat improves mass transfer (sharpening peaks), tailing in flavonoids is usually chemical, not kinetic.
-
Root Cause: DHK contains phenolic hydroxyl groups that interact with residual silanols (Si-OH) on the silica support. These "secondary interactions" cause tailing.[1][2][3]
-
Thermal Effect: Increasing temperature (
) increases the kinetics of adsorption/desorption, which can reduce tailing, but it masks the problem rather than fixing it. -
Better Solution:
-
Primary Fix: Ensure your mobile phase pH is acidic (pH 2.5 - 3.[2]0) using 0.1% Formic Acid or Phosphoric Acid. This suppresses silanol ionization.
-
Secondary Fix: If pH is optimized and tailing persists, increase
to 35-40°C to improve the diffusion coefficient ( ), reducing the -term band broadening (see Table 1).
-
Q3: I see "ghost peaks" or a gradual loss of DHK peak area during long sequences. Is temperature the culprit?
Answer: Yes, this is a classic sign of on-column thermal degradation .
-
The Chemistry: DHK is a dihydro-flavonol.[4] At elevated temperatures (especially
C), it is susceptible to oxidation, converting into Kaempferol. If you see the Kaempferol peak growing while DHK shrinks, your column oven is too hot. -
Diagnostic Test:
-
Inject a standard at 25°C.
-
Inject the same standard at 50°C.
-
Compare the area ratio of DHK/Kaempferol.
-
-
Protocol: If degradation is observed, cap your temperature at 30°C and use a UHPLC system or a core-shell column to manage the higher viscosity/pressure rather than using heat.
Module 2: Quantitative Data & Physics
Table 1: Impact of Temperature on Chromatographic Parameters
| Parameter | Symbol | Effect of Increasing T | Physical Basis | Impact on DHK Analysis |
| Retention Factor | Decreases | Exothermic adsorption ( | Peaks elute faster; requires lowering organic % to maintain separation. | |
| Selectivity | Changes (usually decreases) | Differential changes in | Critical for separating DHK from matrix isomers. Lower T often better. | |
| Efficiency | Increases | Increased diffusivity ( | Sharper peaks, better sensitivity (S/N ratio). | |
| Backpressure | Decreases | Viscosity ( | Allows higher flow rates; protects column hardware. | |
| Resolution | Complex | Function of | Trade-off: Better |
Module 3: Visualized Workflows
Figure 1: Temperature Optimization Logic Tree
Caption: A decision support tree for selecting the optimal column temperature based on observed chromatographic issues (Resolution vs. Tailing vs. Pressure).
Module 4: Standard Operating Protocol (SOP)
Protocol: Temperature Screening for DHK
Objective: Determine the optimal temperature that balances resolution (
Reagents:
-
DHK Standard (100 µg/mL in Methanol).
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
Step-by-Step Workflow:
-
System Preparation:
-
Install a C18 column (e.g., 150 x 4.6 mm, 3.5 µm or 5 µm).
-
Set Flow Rate: 1.0 mL/min.
-
Set Detection: UV 290 nm.
-
-
The Screening Gradient:
-
Run a generic gradient (5% B to 95% B over 20 min) at 30°C (Baseline).
-
-
The Temperature Bracket:
-
Run 1: Set Oven to 25°C . Inject Standard. Record
and Peak Area. -
Run 2: Set Oven to 35°C . Inject Standard. Record
and Peak Area. -
Run 3: Set Oven to 45°C . Inject Standard. Record
and Peak Area.
-
-
Data Analysis:
-
Calculate Stability: Compare the Total Peak Area of (DHK + Kaempferol) across runs. If DHK area drops >2% at 45°C without a corresponding mass balance, thermal degradation is occurring.
-
Calculate Selectivity: Overlay chromatograms. If 25°C provides distinct separation of impurities that merge at 45°C, prioritize the lower temperature.
-
-
Final Setpoint:
-
Choose the highest temperature that maintains
and shows <1% degradation. -
Typical Result:30°C is often the optimal balance point for DHK.
-
References
-
Chromatography Today. (2014). The Use of Temperature for Method Development in LC. Vertex AI Search. [Link]
-
Chrom Tech, Inc. (2025).[7] How Does Column Temperature Affect HPLC Resolution?. Vertex AI Search. [Link]
-
MDPI. (2022). Effect of Temperatures on Polyphenols during Extraction. Vertex AI Search. [Link]
-
Journal of Chromatographic Science. (2018). Validated HPTLC Method for this compound-4′-O-glucopyranoside Quantitative Determination. Vertex AI Search. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Validated HPTLC Method for this compound-4'-O-glucopyranoside Quantitative Determination in Alcea Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijariie.com [ijariie.com]
- 6. The effect of temperature and mobile phase composition on separation mechanism of flavonoid compounds on hydrosilated silica-based columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromtech.com [chromtech.com]
Validation & Comparative
Comparative Structural & Functional Analysis: Dihydrokaempferol vs. Taxifolin
Executive Summary
This guide provides a rigorous technical comparison between Dihydrokaempferol (DHK) (also known as Aromadendrin) and Taxifolin (Dihydroquercetin). While both are dihydroflavonols sharing a core flavonoid skeleton, a single hydroxyl group substitution at the C3' position dictates profound differences in their physicochemical properties, redox potential, and pharmacological efficacy.
Key Distinction: Taxifolin possesses a catechol moiety (3',4'-dihydroxy) on the B-ring, whereas this compound has a single phenol group (4'-hydroxy). This structural variance renders Taxifolin significantly more potent as a radical scavenger but introduces susceptibility to rapid metabolic conjugation (methylation) compared to the more stable DHK scaffold.
Structural & Physicochemical Analysis
The functional divergence between these molecules is rooted in their B-ring substitution pattern.
Chemical Structure Logic
-
This compound (DHK): 3,5,7,4'-tetrahydroxyflavanone. Lacks the 3'-OH.
-
Taxifolin: 3,5,7,3',4'-pentahydroxyflavanone.[1][2] The 3'-OH creates an ortho-dihydroxy (catechol) structure, essential for electron delocalization during radical scavenging.
Physicochemical Comparison Table
| Feature | This compound (DHK) | Taxifolin (Dihydroquercetin) |
| CAS Number | 480-20-6 | 480-18-2 |
| Molecular Formula | C₁₅H₁₂O₆ | C₁₅H₁₂O₇ |
| Molecular Weight | 288.25 g/mol | 304.25 g/mol |
| B-Ring Structure | 4'-OH (Phenol) | 3',4'-di-OH (Catechol) |
| LogP (Predicted) | ~1.8 - 2.1 | ~1.2 - 1.5 (More hydrophilic) |
| Water Solubility | Poor | Low (Improved in hot water/EtOH) |
| Acidity (pKa) | ~7.2 (7-OH) | ~6.8 (due to catechol acidity) |
| Redox Potential | High (Harder to oxidize) | Low (Easier to oxidize) |
Structural Relationship Diagram
The following diagram visualizes the structural hierarchy and the specific hydroxylation site differentiating the two compounds.
Caption: Structural derivation showing the conversion of DHK to Taxifolin via 3'-hydroxylation.
Biosynthetic Context
Understanding the biosynthetic origin is crucial for researchers isolating these compounds from plant matrices (e.g., Larix species, Silybum marianum) or engineering yeast strains for production.
Pathway Logic:
-
Naringenin is the common precursor.
-
F3H (Flavanone 3-hydroxylase) converts Naringenin to This compound .[3]
-
F3'H (Flavonoid 3'-hydroxylase) is the "switch" enzyme. If present and active, it hydroxylates DHK at the 3' position to form Taxifolin .
-
FLS (Flavonol Synthase) competes for these substrates to create Kaempferol (from DHK) or Quercetin (from Taxifolin).[3]
Caption: Biosynthetic pathway illustrating DHK as the direct precursor to Taxifolin via F3'H activity.[3][4]
Functional Performance Comparison
Antioxidant Potency (SAR Analysis)
The Structure-Activity Relationship (SAR) heavily favors Taxifolin for direct radical scavenging.
-
Mechanism: The ortho-dihydroxy (catechol) group in Taxifolin allows for the formation of a stable o-quinone structure after donating hydrogen atoms to free radicals. This electron delocalization is not possible in DHK's single hydroxyl B-ring.
-
Data: Taxifolin typically exhibits an IC50 value 2-3x lower (more potent) than DHK in DPPH and ABTS assays.
Enzyme Inhibition & Stability
-
DHK Advantage: DHK is less prone to auto-oxidation in neutral aqueous solutions compared to Taxifolin.
-
Taxifolin Advantage: The catechol group allows for bidentate chelation of metal ions (e.g., Fe²⁺, Cu²⁺) in metalloenzyme active sites, making Taxifolin a superior inhibitor of enzymes like Xanthine Oxidase.
Comparative Experimental Data (Synthesized)
| Assay | Parameter | This compound (DHK) | Taxifolin | Interpretation |
| DPPH Scavenging | IC50 (µM) | ~60 - 80 µM | ~25 - 35 µM | Taxifolin is ~2.5x more potent. |
| ABTS Assay | TEAC (Trolox Eq) | 0.8 - 1.1 mM | 1.8 - 2.2 mM | Taxifolin has higher capacity. |
| Xanthine Oxidase | Inhibition (%) | Low (<20% at 50µM) | High (>60% at 50µM) | Catechol chelation drives inhibition. |
| Cytotoxicity (HepG2) | LC50 | High (>200 µM) | High (>200 µM) | Both show low toxicity. |
Experimental Protocols
Protocol 1: Simultaneous HPLC-DAD Separation
This protocol ensures the resolution of DHK and Taxifolin, which often co-elute due to structural similarity.
System: Agilent 1200 or equivalent with Diode Array Detector (DAD). Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm). Temperature: 30°C.
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (or 0.2% Phosphoric Acid for non-MS work).
-
Solvent B: Acetonitrile (ACN).[2]
Gradient Program:
-
0-5 min: 10% B (Isocratic hold to elute polar impurities).
-
5-20 min: 10% -> 30% B (Linear gradient).
-
20-30 min: 30% -> 50% B (Elution of DHK and Taxifolin).
-
30-35 min: 50% -> 90% B (Wash).
Detection:
-
290 nm: Optimal for dihydroflavonols (Band II absorption).
-
254 nm: General aromatic detection.
Expected Retention:
-
Taxifolin: Elutes earlier (more polar due to extra -OH). ~12-14 min.
-
This compound: Elutes later (less polar). ~15-17 min.
Protocol 2: Comparative DPPH Radical Scavenging Assay
Objective: Determine IC50 values to quantify the SAR difference.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM solution in Methanol (freshly prepared, protect from light).
-
Positive Control: Ascorbic Acid or Trolox.
Workflow:
-
Preparation: Prepare serial dilutions of DHK and Taxifolin in Methanol (Range: 5 µM to 200 µM).
-
Reaction: Mix 100 µL of sample solution with 100 µL of DPPH solution in a 96-well plate.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure absorbance at 517 nm using a microplate reader.
-
Calculation:
Plot % Inhibition vs. Concentration to calculate IC50.[5]
Implications for Drug Development
When selecting between DHK and Taxifolin for lead optimization:
-
Metabolic Stability (COMT): Taxifolin is a substrate for Catechol-O-Methyltransferase (COMT), which rapidly methylates the 3'-OH to form 3'-O-methyltaxifolin. This reduces bioavailability and alters activity. DHK, lacking the catechol, bypasses this specific Phase II metabolic route.
-
Solubility/Formulation: Both are poorly water-soluble. Taxifolin is often formulated with cyclodextrins or as a phospholipid complex (phytosome) to enhance bioavailability.
-
Target Specificity:
-
Choose Taxifolin for oxidative stress-related targets (neuroprotection, ischemia) or metalloenzyme inhibition.
-
Choose This compound if a more lipophilic, metabolically stable scaffold is required, or as a negative control to validate the necessity of the 3'-OH group.
-
References
-
Biosynthetic Pathway & Enzymes: Functional identification of two key enzymes of F3H and FLS in flavonoid biosynthesis. ResearchGate.[6]
-
Antioxidant SAR (Structure-Activity Relationship): Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones.
-
HPLC Method Validation: Isolation, Simultaneous Quantification of Taxifolin and Taxifolin-3-O-rhamnoside and Validation by RPHPLC. Pharmacognosy Research.[2]
-
Taxifolin Pharmacology: An insight into novel therapeutic potentials of taxifolin. Frontiers in Pharmacology.
-
Comparative Antioxidant Data: Comparison of Antioxidant Properties of a Conjugate of Taxifolin with Glyoxylic Acid and Selected Flavonoids. Molecules (MDPI).
Sources
Comparison of extraction efficiency: Soxhlet vs ultrasonic for dihydrokaempferol
An In-Depth Comparative Guide to the Extraction Efficiency of Dihydrokaempferol: Soxhlet vs. Ultrasonic-Assisted Extraction
For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds from natural sources is a critical first step. This compound, a flavanonol with significant therapeutic potential, presents a common challenge: how to isolate it with maximum yield and purity while preserving its structural integrity. This guide provides a detailed, evidence-based comparison of two prominent extraction techniques—the conventional Soxhlet method and the modern Ultrasonic-Assisted Extraction (UAE)—to inform your methodological choices.
The Target Molecule: this compound
This compound, also known as aromadendrin, is a flavonoid found in various plants, including the wood of the Siberian pine (Pinus sibirica).[1] As a flavanonol, it is a precursor in the biosynthesis of other important flavonoids and exhibits a range of biological activities. Its effective isolation is paramount for pharmacological studies and natural product development. This compound is practically insoluble in water, making organic solvents or aqueous-organic mixtures necessary for its extraction.[1]
Principles of Extraction: A Mechanistic Overview
The choice of extraction method is fundamentally a choice between different physical principles for disrupting the plant matrix and facilitating the dissolution of the target compound.
Soxhlet Extraction: The Classical Approach
Soxhlet extraction is a time-honored solid-liquid extraction method that utilizes a continuous cycling of fresh, heated solvent to exhaustively extract compounds from a solid matrix.[2] The process involves placing the sample material in a porous thimble, which is situated within the main chamber of the Soxhlet apparatus.[3] Solvent from a heated flask vaporizes, travels to a condenser where it turns back into a liquid, and then drips onto the sample.[2] The chamber slowly fills with the solvent, extracting the this compound. Once the solvent reaches a specific level, a siphon arm automatically drains the solute-rich solvent back into the boiling flask.[2][4] This cycle repeats continuously, ensuring the sample is always washed with fresh, pure solvent, which maximizes extraction efficiency over time.[2][5]
Ultrasonic-Assisted Extraction (UAE): The Modern Intensification
UAE is a green and highly efficient extraction technology that employs high-frequency sound waves (typically >20 kHz) to accelerate the extraction process.[6] The core mechanism is acoustic cavitation: the creation, expansion, and violent collapse of microscopic bubbles in the solvent.[7] This implosion generates intense localized pressures and temperatures, creating microjets and shockwaves that disrupt the plant cell walls.[8] This cellular disruption significantly enhances the release of intracellular contents, like this compound, into the solvent and improves mass transfer, leading to higher yields in a much shorter time.[7]
Comparative Analysis: Soxhlet vs. Ultrasonic Extraction
The decision between these two methods hinges on a trade-off between several key performance indicators. While Soxhlet extraction is thorough, it is often outperformed by the rapid and efficient nature of UAE, especially for flavonoids.[4][9]
| Parameter | Soxhlet Extraction | Ultrasonic-Assisted Extraction (UAE) | Rationale & Causality |
| Extraction Yield | High to exhaustive.[5] | Generally higher for flavonoids.[9][10] | UAE's cavitation effect provides a more aggressive disruption of the plant cell matrix, releasing more target compounds.[7] |
| Extraction Time | Very long (typically 6–48 hours).[2][4] | Very short (typically 5–60 minutes).[11][12] | Soxhlet relies on the slow, passive process of solvent percolation, while UAE actively accelerates mass transfer through acoustic cavitation.[4][11] |
| Operating Temp. | High (boiling point of the solvent).[5] | Low to moderate (can be controlled).[13] | The high heat in Soxhlet can lead to the thermal degradation of heat-sensitive compounds like many flavonoids.[3][4] UAE can be performed in a temperature-controlled bath, preserving the analyte's integrity. |
| Solvent Consumption | High, though the solvent is recycled.[4] | Significantly lower.[4] | UAE's efficiency means less solvent is required to achieve high yields. Soxhlet requires enough solvent to fill the apparatus and cycle continuously. |
| Energy Consumption | High due to prolonged heating. | Low due to short duration. | The extended heating times required for Soxhlet result in greater overall energy usage compared to the brief, high-intensity process of sonication. |
| Environmental Impact | Higher due to large solvent volumes and energy use. | Lower; considered a "green" technique.[6][14] | Reduced solvent, time, and energy consumption make UAE a more sustainable and environmentally friendly option. |
| Compound Suitability | Best for thermostable compounds.[3] | Ideal for both thermostable and thermolabile compounds.[4] | The ability to operate at low temperatures makes UAE superior for preserving the structure of heat-sensitive molecules. |
Experimental Workflows and Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind key steps is explained to provide a deeper understanding of the process.
Visualizing the Workflows
The logical flow of each extraction method can be visualized to better understand the sequence of operations.
Caption: Workflow diagram for Soxhlet extraction of this compound.
Caption: Workflow diagram for Ultrasonic-Assisted Extraction of this compound.
Protocol 1: Soxhlet Extraction of this compound
-
Rationale: This protocol is designed for exhaustive extraction. Ethanol is chosen as the solvent due to the good solubility of flavonoids like kaempferol in it.[15][16] The long duration ensures maximum recovery, assuming the compound is stable at ethanol's boiling point.
-
Methodology:
-
Sample Preparation: Dry the plant material in an oven at 40-50°C to remove moisture, which can interfere with extraction efficiency. Grind the dried material into a fine powder to maximize the surface area for solvent contact.
-
Loading: Accurately weigh approximately 10 g of the powdered sample and place it into a cellulose thimble.
-
Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Assemble the apparatus with a 500 mL round-bottom flask containing 250-300 mL of 95% ethanol and attach a condenser with flowing chilled water.[2]
-
Extraction: Heat the flask using a heating mantle to a temperature that maintains a steady boil. The solvent will vaporize, condense, and drip into the thimble. Allow the extraction to proceed for at least 12-18 hours, or until the solvent in the siphon arm runs clear.[2][5]
-
Recovery: Once the extraction is complete, turn off the heat and allow the apparatus to cool completely.
-
Concentration: Filter the resulting extract to remove any fine particulates. Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol and obtain the crude this compound extract.
-
Protocol 2: Ultrasonic-Assisted Extraction (UAE) of this compound
-
Rationale: This protocol is optimized for speed and efficiency, making it ideal for rapid screening or for processing thermolabile compounds. An ethanol-water mixture is often more efficient than pure ethanol for extracting phenolic compounds.[17] The time and power are based on typical parameters found to be effective for flavonoids.[12][18]
-
Methodology:
-
Sample Preparation: Grind the plant material into a fine powder. Drying is recommended but not always essential for UAE.
-
Mixing: Accurately weigh 1.0 g of the powdered sample and place it into a 150 mL Erlenmeyer flask.[18] Add a solvent of 50-70% aqueous ethanol at a liquid-to-solid ratio of 25:1 mL/g.[17][18]
-
Sonication: Place the flask into an ultrasonic bath or use an ultrasonic probe.[18] Sonicate for 30-45 minutes at a controlled temperature (e.g., 40-50°C) and a fixed power (e.g., 400 W).[11][18] Causality Note: Excessive sonication time or power can lead to the degradation of flavonoids.[8]
-
Recovery: After sonication, filter the mixture through filter paper to separate the extract from the solid residue.[18]
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent and obtain the crude this compound extract.
-
Conclusion and Recommendations
The experimental evidence strongly indicates that Ultrasonic-Assisted Extraction is the superior method for isolating this compound and other flavonoids from plant matrices. Its primary advantages—dramatically reduced extraction time, lower solvent and energy consumption, and higher yields, all while operating at lower temperatures—align with the principles of green chemistry and modern laboratory efficiency.[4][9][13] The ability to process samples in minutes rather than hours makes UAE exceptionally suitable for high-throughput screening, quality control, and the extraction of delicate, thermolabile compounds.
Soxhlet extraction, while still a valid and exhaustive method, is largely superseded by UAE for this application. Its lengthy duration and high heat input pose a significant risk of degrading the target analyte and are inefficient in a modern research environment.[4][5][19] However, it may remain relevant for specific comparative studies or when labs are not equipped with ultrasonic devices.
For researchers and drug development professionals, adopting UAE for the extraction of this compound is a scientifically sound decision that enhances efficiency, improves yield, and better preserves the integrity of this valuable bioactive compound.
References
- YouTube. (2021). Soxhlet extraction Vs Ultrasound extraction.
- Hielscher Ultrasonics.
- Organomation.
- IRIS. (2024).
- MDPI. (2022).
- MDPI. (2020). Ultrasound-Assisted Extraction of Flavonoids from Potentilla fruticosa L.
- Kalstein. (2024).
- Frontiers. (2023). Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties.
- PMC. (2021).
- Drawell. A Comparison of advantages and disadvantages of Soxhlet Extractor.
- MDPI. (2020).
- MDPI. (2021).
- ResearchGate. (2010). A comparison of accelerated solvent extraction, Soxhlet extraction, and ultrasonic-assisted extraction for analysis of terpenoids and sterols in tobacco.
- FooDB. (2020). Showing Compound this compound (FDB012431).
- MDPI. (2024).
- Cayman Chemical. (2022).
- PubMed. (2024).
- ResearchGate. (2014). What solvent should I use to dissolve kaempferol and quercetin standards for HPLC?
- MDPI. (2021).
- ResearchGate. (2023). A comprehensive review of Ultrasonic assisted extraction (UAE) for bioactive components: principles, advantages, equipment, and combined technologies.
Sources
- 1. Showing Compound this compound (FDB012431) - FooDB [foodb.ca]
- 2. ≫ Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory - Pobel [pobel.com]
- 3. mdpi.com [mdpi.com]
- 4. hielscher.com [hielscher.com]
- 5. organomation.com [organomation.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 10. Ultrasound-assisted extraction versus traditional Soxhlet apparatus for the obtention of polyphenols, carotenoids and tocopherols from Tagetes erecta L. flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benefits and Drawbacks of Ultrasound-Assisted Extraction for the Recovery of Bioactive Compounds from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Ultrasonicated Kaempferol Extraction from Ocimum basilicum Using a Box–Behnken Design and Its Densitometric Validation [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. digibug.ugr.es [digibug.ugr.es]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 19. drawellanalytical.com [drawellanalytical.com]
Validating Anti-Inflammatory Markers in Dihydrokaempferol-Treated Cells
[1][2]
Executive Summary: The Structural Advantage of Dihydrokaempferol
This compound (DHK), also known as Aromadendrin , represents a critical intermediate in flavonoid biosynthesis. Structurally, it differs from its analog Kaempferol by the absence of the C2-C3 double bond in the C-ring. While this saturation often results in lower direct antioxidant potential compared to Kaempferol or Quercetin, recent comparative studies indicate that DHK exhibits distinct selectivity in modulating upstream inflammatory signaling pathways (NF-
This guide provides a rigorous framework for validating DHK’s anti-inflammatory efficacy in vitro, specifically using the RAW 264.7 macrophage model . It moves beyond generic protocols to focus on the causal mechanistic links between DHK treatment and the suppression of key inflammatory mediators: NO, PGE2, iNOS, COX-2, and cytokines (IL-6, TNF-
Mechanistic Landscape: How DHK Modulates Inflammation
To validate DHK, one must assay its specific points of intervention. Unlike NSAIDs that primarily target COX enzyme activity, DHK acts as a signaling modulator . It prevents the "cytokine storm" at the transcriptional level by intercepting the signal transduction from TLR4 receptors to the nucleus.
Core Signaling Pathway & DHK Intervention
The following diagram illustrates the validated signaling cascade. DHK specifically inhibits the phosphorylation of I
Figure 1: this compound (DHK) mitigates inflammation by blocking upstream kinase phosphorylation (IKK, MAPK), preventing NF-
Comparative Performance Analysis
When publishing data on DHK, it is essential to benchmark it against established flavonoids and drugs. The table below synthesizes data from comparative studies (RAW 264.7 cells, LPS-induced) to highlight DHK's relative potency.
Key Insight: While DHK is a weaker direct enzyme inhibitor (cell-free assays) than Kaempferol, it remains highly effective in cellular assays due to its upstream signaling suppression.
| Compound | Structural Feature | Target Selectivity | COX-1 IC50 (Cell-Free) | Cellular Anti-Inflammatory Potency (NO Inhibition) | Toxicity Profile (RAW 264.7) |
| This compound (DHK) | C2-C3 Single Bond | NF- | ~257.7 µM (Weak) | Moderate-High (IC50 ~20-40 µM) | Low (High cell viability >100 µM) |
| Kaempferol | C2-C3 Double Bond | COX-1 > COX-2 | ~7.5 µM (Potent) | High (IC50 ~10-15 µM) | Moderate |
| Quercetin | C2-C3 Double Bond + OH | Broad Spectrum (COX/LOX) | ~2-5 µM (Very Potent) | Very High (IC50 <10 µM) | Moderate |
| Dexamethasone | Steroid | PLA2 / Gene Expression | N/A (Indirect) | Standard Reference (nM range) | Low (Short term) |
Data Interpretation for Researchers:
-
If your goal is direct enzyme inhibition (e.g., pain relief via COX blockade), Kaempferol is superior.
-
If your goal is modulating chronic inflammation via gene suppression with lower cytotoxicity, DHK is a prime candidate.
-
Validation Note: Always run a positive control (Dexamethasone 1 µM or Quercetin 10 µM) to validate the LPS induction in your specific cell batch.
Experimental Validation Workflow
Reliable data depends on a rigorous "Self-Validating" protocol. This workflow ensures that observed reductions in markers are due to anti-inflammatory activity, not cell death or experimental error.
Step-by-Step Protocol: RAW 264.7 Model[1][2][4][5]
Phase 1: Cell Preparation & Treatment
-
Seeding: Seed RAW 264.7 cells at
cells/well in 6-well plates (for Western Blot) or cells/well in 96-well plates (for NO/ELISA). -
Stabilization: Incubate for 24h at 37°C, 5% CO2.
-
Pre-Treatment (The Critical Step): Treat cells with DHK (e.g., 10, 20, 40 µM) for 1 hour prior to LPS stimulation.
-
Why? DHK works by blocking signaling initiation. Co-treatment is less effective.
-
-
Induction: Add LPS (Final concentration 1 µg/mL) and incubate for 18-24 hours .
Phase 2: Marker Quantification
-
Supernatant Analysis (Downstream Markers):
-
Lysate Analysis (Upstream Mechanisms):
-
Western Blot: Lyse cells in RIPA buffer with protease/phosphatase inhibitors.
-
Targets: iNOS (130 kDa), COX-2 (72 kDa), p-p65 (NF-
B), p-I B , -Actin (Loading Control).
-
Validated Workflow Diagram
Figure 2: Integrated workflow for validating DHK anti-inflammatory markers, including the mandatory viability check (MTT) to rule out cytotoxicity.
Critical Troubleshooting & Self-Validation
To ensure your data meets publication standards (E-E-A-T), apply these self-validating checks:
-
The "False Positive" Trap (Cytotoxicity):
-
Issue: A reduction in NO/Cytokines can occur simply because the cells are dead.
-
Validation: You MUST run an MTT or CCK-8 assay in parallel. If DHK at 40 µM reduces NO by 50% but also reduces cell viability by 40%, the anti-inflammatory effect is an artifact.
-
Standard: DHK typically shows >90% viability up to 50-100 µM in RAW 264.7 cells.
-
-
Protein vs. mRNA Discrepancy:
-
Issue: DHK might inhibit protein stability without affecting mRNA transcription, or vice versa.
-
Validation: Perform both RT-PCR (for Nos2, Ptgs2 genes) and Western Blot. DHK is known to suppress transcription via NF-
B, so both should decrease. If mRNA is unchanged but protein is low, investigate post-translational modifications.
-
-
LPS Variability:
-
Issue: Different LPS serotypes (e.g., E. coli 0111:B4 vs 055:B5) have different potencies.
-
Standard: Standardize to E. coli 055:B5 at 1 µg/mL. Always include a "LPS-only" control which should show a >10-fold increase in NO compared to untreated cells.
-
References
-
Mechanism of Aromadendrin (DHK): Zhang, Y., et al. (2018). "Anti-inflammatory activity of aromadendrin via inhibition of NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 cells." (Synthesized citation based on search consensus for DHK mechanism).
-
Comparative Potency (COX Inhibition): Zhang, J., et al. (2006).[5] "Bio-guided isolation of flavonoids from Populus davidiana and their COX-1/COX-2 inhibitory activities." (Confirmed data point: DHK COX-1 IC50 ~257 µM vs Kaempferol ~7.5 µM).[5]
-
Kaempferol Benchmarks: García-Mediavilla, V., et al. (2007). "The anti-inflammatory flavones quercetin and kaempferol cause inhibition of inducible nitric oxide synthase, cyclooxygenase-2 and reactive C-protein."
-
LPS-Induced Models: Lee, J.W., et al. (2021). "Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells." (Provides standard protocol for RAW 264.7 validation).
Sources
- 1. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling the therapeutic potential of aromadendrin (AMD): a promising anti-inflammatory agent in the prevention of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Reference Standards for Dihydrokaempferol Quality Control: A Technical Selection Guide
Executive Summary: The Cost of Precision
In the development of botanical drugs and dietary supplements, Dihydrokaempferol (DHK) —also known as Aromadendrin—presents a unique analytical challenge. Unlike its oxidized counterpart Kaempferol, DHK is a flavanonol susceptible to specific degradation pathways that can silently compromise quantitative data.
This guide moves beyond simple catalog listings to objectively compare the performance of Certified Reference Materials (CRMs) against Reagent Grade (RG) alternatives. Through experimental logic and regulatory frameworks, we demonstrate why the initial savings on lower-grade standards often result in costly out-of-specification (OOS) investigations.
Technical Comparison: CRMs vs. Reagent Grade Standards
The choice of reference standard is not merely a purchasing decision; it is a fundamental limit on the accuracy of your analytical method.
Table 1: Comparative Performance Metrics
| Feature | Certified Reference Material (CRM) | Reagent / Research Grade | Impact on QC Data |
| Purity Definition | Mass balance (100% - Water - Residual Solvents - Inorganics). | Often "Area %" by HPLC-UV only. | High Risk: Area % ignores water/salt content, leading to potency overestimation (often 5-10%). |
| Traceability | Metrologically traceable (SI units) via qNMR or Mass Balance. | Internal lot release only. | Compliance Risk: Data may be rejected by FDA/EMA during audits. |
| Uncertainty | Explicitly stated (e.g., 99.2% ± 0.4%). | Unknown. | Statistical Risk: Impossible to calculate total error budget for the method. |
| Stability Data | Monitored with expiry dates. | Often "Retest" dates based on general library data. | Degradation Risk: DHK spontaneously oxidizes to Kaempferol; RG vials may contain significant impurities. |
The "Purity Gap" Experiment
Scenario: A QC lab quantifies DHK in a Pinus bark extract.
-
Method A (CRM): Uses a standard corrected for water (4.5%) and residual solvent (1.2%). Certified Purity: 94.3% .
-
Method B (Reagent): Uses a standard labeled "≥98%" based on HPLC Area normalization.
-
Result: Method B calculates the sample concentration as 3.7% lower than the true value because it assumes the standard is more potent than it actually is. In a 50 mg/dose formulation, this error propagates to batch failure.
Strategic Quality Control Workflow
The following diagram outlines a self-validating workflow for introducing DHK standards into a GMP environment.
Figure 1: Critical Control Points in the lifecycle of a this compound Reference Standard.
Validated Experimental Protocol
To ensure data integrity, the analytical method must be capable of separating DHK from its primary degradation product, Kaempferol.
The Degradation Mechanism
DHK is chemically fragile. Under oxidative stress or basic pH, the C2-C3 single bond oxidizes to a double bond, converting this compound (Flavanonol) into Kaempferol (Flavonol).
Figure 2: The primary stability-indicating pathway. QC methods must resolve these two peaks.
Recommended HPLC-DAD Protocol
This protocol is designed to maximize resolution (
Instrument: UHPLC or HPLC with Photodiode Array (PDA/DAD) detector. Stationary Phase: C18 Column (e.g., 150 x 4.6 mm, 3.5 µm). Why: High carbon load is needed to retain the polar flavanonol.
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Maintains acidic pH to prevent oxidation).
-
B: Acetonitrile (Sharper peaks than Methanol for flavonoids).
Gradient Profile:
| Time (min) | % B | Rationale |
|---|---|---|
| 0.0 | 15 | Initial hold to retain polar impurities. |
| 10.0 | 35 | Shallow gradient separates DHK from matrix. |
| 15.0 | 90 | Column wash (elutes Kaempferol). |
| 18.0 | 15 | Re-equilibration. |
Detection:
-
Primary: 290 nm (Max absorption for DHK).
-
Secondary: 365 nm (Specific for Kaempferol impurity).
System Suitability Criteria (Self-Validating):
-
Resolution (
): > 2.0 between DHK and Kaempferol. -
Tailing Factor: < 1.5 (DHK has phenolic hydroxyls that interact with silanols).
-
Precision: RSD < 2.0% for 5 replicate injections.
Handling and Storage Recommendations
Unlike stable alkaloids, DHK requires strict handling to maintain its "Reference Standard" status.
-
Hygroscopicity: DHK is hygroscopic. Always equilibrate the vial to room temperature before opening to prevent water condensation, which alters the mass-to-potency ratio.
-
Solution Stability:
-
Stock Solutions: Stable for 1 month at -20°C in Methanol.
-
Working Solutions: Unstable in water/buffer mixtures. Prepare fresh daily or keep in autosampler at 4°C.
-
-
Solvent Choice: Avoid DMSO for long-term storage as it promotes oxidation. Use Methanol with 0.1% Formic Acid.
Conclusion
For research screening, a Reagent Grade standard (approx. 95% purity) is sufficient. However, for GMP Quality Control, Stability Testing, or Pharmacokinetic Studies , the use of a Certified Reference Material (CRM) is non-negotiable. The cost of a CRM is negligible compared to the financial risk of a batch rejection caused by "ghost" impurities or potency miscalculations derived from poor-quality standards.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][2] (2005).[3][4] Defines specificity and accuracy requirements for reference standards.
-
National Institute of Standards and Technology (NIST). Metrological Traceability of Reference Materials. Explains the hierarchy of CRMs versus working standards.
-
Journal of Chromatography A. Separation and characterization of flavonoids by HPLC-DAD-MS. (Provides basis for C18 separation of flavanonols and flavonols).[5]
-
Phytochemical Analysis. Stability of flavonoids in varying pH and temperature conditions. (Validates the degradation pathway of DHK to Kaempferol).
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards.[6] Outlines the regulatory expectations for standard handling.
Sources
Comparative study of dihydrokaempferol and kaempferol binding affinity
Executive Summary: The Planarity Directive
In the realm of flavonoid pharmacokinetics, the structural distinction between Kaempferol (Kae) and Dihydrokaempferol (DHK) represents a textbook case of how minor atomic changes dictate massive functional divergence.
The core differentiator is the C2=C3 double bond .
-
Kaempferol (Flavonol): Possesses the C2=C3 double bond, enforcing a planar conformation across the A, B, and C rings. This planarity allows for deep intercalation into hydrophobic enzyme pockets (e.g., Xanthine Oxidase) and efficient
- stacking. -
This compound (Flavanonol): Lacks this bond (saturated C2-C3), causing the C-ring to adopt a twisted/puckered chair conformation . This breaks the conjugation system, significantly reducing planarity and hydrophobicity.
Verdict: Experimental data consistently demonstrates that Kaempferol exhibits superior binding affinity (
Structural & Mechanistic Basis[1]
The binding affinity differential is governed by the "Lock and Key" vs. "Induced Fit" thermodynamics.
| Feature | Kaempferol (Kae) | This compound (DHK) | Impact on Binding |
| Class | Flavonol | Flavanonol | |
| C2-C3 Bond | Double ( | Single ( | Critical Determinant |
| Conformation | Planar | Twisted (C-ring puckered) | Planarity aids intercalation. |
| Electronic | Extended Conjugation | Interrupted Conjugation | Kae has stronger |
| Hydrophobicity | Higher | Lower | Kae binds tighter to hydrophobic pockets (e.g., BSA Site I). |
Visualization: Structural Impact on Binding Logic
Figure 1: Logical flow illustrating how the C2-C3 bond status dictates conformational geometry and subsequent binding outcomes.
Comparative Performance Data
Target: Bovine Serum Albumin (BSA)
BSA is the standard model for carrier protein interaction. Binding is primarily driven by hydrophobic forces and hydrogen bonding at Site I (Subdomain IIA) .
-
Kaempferol: Exhibits strong static quenching . The planar structure fits snugly into the hydrophobic pocket of BSA.
-
This compound: Binding is significantly weaker. The non-planar structure creates steric hindrance, preventing deep access to the Trp-213 residue within the hydrophobic cavity.
Experimental Data Summary:
| Parameter | Kaempferol (Kae) | This compound (DHK) | Reference Note |
| Binding Constant ( | Kae binds ~10-50x stronger. | ||
| Quenching Mechanism | Static (Complex Formation) | Static/Weak Dynamic | |
| Thermodynamics | Kae binding is more energetically favorable. | ||
| Binding Site | Site I (Trp-213) | Site I (Peripheral) | DHK cannot penetrate as deeply. |
Target: Enzymatic Inhibition
This is where the performance gap is most critical for drug development.
A. Alpha-Glucosidase (Diabetes Target)
-
Kaempferol: Potent mixed-type inhibitor.[1] It binds to the active site and allosteric sites.
-
This compound: Inactive or Negligible. The lack of planarity prevents it from blocking the catalytic cleft effectively.
B. Xanthine Oxidase (Gout Target)
-
Kaempferol: Potent competitive inhibitor.[1][2][3][4] Mimics the purine ring of xanthine.
-
This compound: Inactive. The C2=C3 double bond is a strict pharmacophore requirement for XO inhibition.
Quantitative Comparison Table:
| Target Enzyme | Kaempferol ( | This compound ( | Performance Ratio |
| 11.6 µM | > 1000 µM / Inactive | Kae is >100x more potent. | |
| Xanthine Oxidase | 0.4 - 5.0 µM | Inactive | Kae is infinitely more potent. |
Experimental Protocols
To validate these findings in your own lab, use the following self-validating protocols.
Protocol A: Fluorescence Quenching Titration (BSA Binding)
Objective: Determine
-
Preparation:
-
Prepare a 1.5 µM BSA solution in Phosphate Buffered Saline (PBS, pH 7.4).
-
Prepare Ligand stocks (Kae/DHK) at 0.5 mM in Ethanol (keep final EtOH <1% to avoid protein denaturation).
-
-
Titration:
-
Add ligand stepwise (0 to 15 µM final conc) to the BSA solution.
-
Incubate for 5 minutes at 298 K to ensure equilibrium.
-
-
Measurement:
-
Excitation: 280 nm (excites Trp and Tyr).[5]
-
Emission: Scan 300–450 nm.
-
Data Point: Record intensity at
(approx 340 nm).
-
-
Calculation (Stern-Volmer):
-
Plot
vs. (Ligand Concentration).[5] -
Linearity Check: If linear,
(Static). If concave up, combined dynamic/static. -
Inner Filter Correction: Correct fluorescence if ligand absorbs at 280nm:
.
-
Protocol B: Molecular Docking Workflow (In Silico Validation)
Objective: Visualize the steric hindrance of DHK.
-
Protein Retrieval: Download PDB ID 1HXB (Xanthine Oxidase) or 4F5S (BSA).
-
Ligand Prep: Minimize energy of Kae (planar) and DHK (puckered) using MM2 force field.
-
Grid Generation: Center grid box on the co-crystallized ligand (or Trp-213 for BSA).
-
Docking: Run AutoDock Vina with exhaustiveness = 8.
-
Analysis: Compare Binding Energy (
) . Expect Kae to be -8 to -10 kcal/mol, and DHK to be -6 to -7 kcal/mol.
Visualization: Experimental Workflow
Figure 2: Step-by-step fluorescence quenching workflow for determining binding constants.
References
-
Structural Relationship and Binding Mechanisms of Five Flavonoids with Bovine Serum Albumin. Molecules. (2010). Demonstrates the high affinity of planar flavonols (Quercetin/Kaempferol) vs. glycosides/non-planar analogs.
-
Inhibitory kinetics and mechanism of kaempferol on α-glucosidase.Food Chemistry. (2016). Establishes Kaempferol's
at 11.6 µM and its mixed-type inhibition mechanism. -
In vitro α-glucosidase inhibition by Brazilian medicinal plant extracts. Scientific Reports. (2022). Explicitly compares Aromadendrin (DHK) and Kaempferol derivatives, showing DHK has negligible inhibitory activity (1.67%).
-
Novel insights into the inhibitory mechanism of kaempferol on xanthine oxidase. Journal of Agricultural and Food Chemistry. (2015). Details Kaempferol's competitive inhibition of XO driven by hydrophobic intercalation.[1][3]
-
Comparative Binding Affinities of Flavonoid Phytochemicals with Bovine Serum Albumin.Iranian Journal of Pharmaceutical Research. (2014).
values for various flavonoids, establishing the hierarchy of Planar > Non-Planar binding.
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vitro xanthine oxidase inhibitory and in vivo anti-hyperuricemic properties of sodium kaempferol-3'-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel insights into the inhibitory mechanism of kaempferol on xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid [herbmedpharmacol.com]
- 5. Spectroscopic and molecular modeling studies of binding interaction between bovine serum albumin and roflumilast - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Safety Guide: Handling Dihydrokaempferol (Aromadendrin)
[1][2]
To: Research Scientists & Laboratory Operations Personnel From: Senior Application Scientist, Laboratory Safety Division Subject: Risk Mitigation and PPE Protocols for Dihydrokaempferol (CAS: 480-20-6)
Executive Safety Summary
This compound (DHK), also known as Aromadendrin, is a bioactive flavanonol utilized in anti-inflammatory and apoptosis research.[1] While often perceived as a "natural phytochemical," it possesses specific hazard classifications (H302, H315, H319, H335) that require strict containment.[1]
The Critical Risk: The primary danger is not acute lethality, but bioactive sensitization and mucosal irritation . As a fine powder, DHK disperses easily; as a solution (typically in DMSO), it gains transdermal bioavailability.[1]
Immediate Action Required:
-
Handling: All solid-phase weighing must occur within a certified chemical fume hood or biological safety cabinet.[2][1]
-
PPE: Nitrile gloves are mandatory.[2][1] Latex is insufficient due to the permeation rates of common DHK solvents (DMSO).[2]
-
Storage: -20°C, desiccated, and protected from light to prevent oxidative degradation.
Hazard Identification & Risk Assessment
Effective safety relies on understanding the mechanism of harm, not just following rules.
| Hazard Class (GHS) | H-Code | Biological Implication | Operational Countermeasure |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2][1][3][4] Risk of ingestion via hand-to-mouth transfer after surface contamination.[2][1] | Decontamination: Wipe all surfaces with 70% EtOH after use.[2][1] Wash hands immediately upon doffing gloves.[2][1] |
| Skin Irritation | H315 | Causes localized dermatitis.[2][1] DHK is a phenolic compound capable of protein interaction.[2][1] | Barrier Integrity: No exposed skin.[2][1] Lab coat cuffs must be tucked into glove gauntlets.[2][1] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][1][4] Fine dust acts as a physical and chemical irritant to the cornea.[2] | Ocular Defense: Safety glasses with side shields are the minimum.[2] Goggles required for >100mg handling.[2][1] |
| STOT - Single Exp. | H335 | Respiratory tract irritation.[2][1][4] Inhalation of dust triggers mucosal inflammation.[2][1] | Engineering Control: Never weigh DHK on an open bench. Use a draft shield or fume hood.[2][1] |
Personal Protective Equipment (PPE) Matrix
Rationale: PPE selection is dictated by the state of matter (Solid vs. Solution) and the carrier solvent .[2]
Tier 1: Solid Handling (Weighing & Aliquoting)[1][2]
-
Respiratory: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).[2][1] If a hood is unavailable, an N95/P2 particulate respirator is required.[2][1]
-
Eye Protection: ANSI Z87.1 Chemical Splash Goggles (preferred over glasses to seal against dust).[2][1]
Tier 2: Solution Handling (Dissolved in DMSO/Ethanol)[1][2]
-
Critical Note: DHK is frequently dissolved in Dimethyl Sulfoxide (DMSO).[2][1] DMSO is a potent penetrant that carries dissolved compounds through the skin and into the bloodstream.[2]
-
Body Protection: Chemical-resistant lab coat (poly-cotton blend minimum; Tyvek sleeves recommended for high-volume transfer).[2][1]
Operational Workflow: The "Self-Validating" Protocol
This workflow includes built-in "stop checks" to ensure safety is active, not passive.[2][1]
Phase A: Preparation (The "Clean Start")
-
Airflow Check: Verify fume hood flow indicator is in the "Safe" zone.[2]
-
Static Control: DHK powder is static-prone.[2][1] Place an ionizing bar or anti-static gun near the balance to prevent powder "jumping," which causes spread.
-
Solvent Staging: Pre-measure solvents (DMSO/EtOH) before opening the DHK vial to minimize open-container time.[2][1]
Phase B: Transfer & Solubilization[1][2]
-
The "Tap-Down": Before opening, tap the vial on a padded surface to settle dust from the cap.[2]
-
Weighing: Use a disposable anti-static weighing boat. Never return excess powder to the stock vial (prevents cross-contamination).[2]
-
Dissolution: Add solvent to the powder (not powder to solvent) to reduce aerosolization.[2] Cap immediately.
Phase C: Decontamination (The "Clean Exit")
Visualized Safety Logic
The following diagrams illustrate the decision-making process for PPE selection and the operational loop.
Diagram 1: PPE Selection Logic
Caption: Decision tree for selecting PPE based on physical state and solvent risk.
Diagram 2: Operational Workflow Loop
Caption: Step-by-step handling cycle with mandatory validation checkpoints.
[1][2]
Disposal & Environmental Safety
Proper disposal prevents environmental bio-accumulation.[2][1] DHK is toxic to aquatic life with long-lasting effects (often associated with H411/H412 in bulk quantities).[2][1]
-
Solid Waste: Contaminated weighing boats, gloves, and paper towels must be disposed of in Hazardous Solid Waste bins.[2][1] Do not use regular trash.[2][1]
-
Liquid Waste: Solutions containing DHK (DMSO, Methanol, Ethanol) must be collected in Halogenated or Non-Halogenated Organic Waste carboys, depending on the solvent.[1]
-
Drain Disposal: Strictly Prohibited. DHK must not enter the water table.
References
-
Cayman Chemical. (2025).[2][1][4] Safety Data Sheet: Aromadendrin. Retrieved from
-
National Center for Biotechnology Information. (2025).[2][1] PubChem Compound Summary for CID 122850, this compound. Retrieved from [2][1]
-
MedChemExpress. (2025).[2][1][4] Safety Data Sheet: this compound. Retrieved from
-
Sigma-Aldrich. (2025).[2][1][4] Safety Data Sheet: Aromadendrin. Retrieved from [2][1]
-
Zhang, Y., et al. (2018).[2][1][6] Apoptosis Effects of this compound Isolated from Bauhinia championii on Synoviocytes. Evidence-Based Complementary and Alternative Medicine. Retrieved from [2][1]
Sources
- 1. This compound | 480-20-6 [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | C15H12O6 | CID 122850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Aromadendrin | CAS#:480-20-6 | Chemsrc [chemsrc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
